Product packaging for Amprenavir-d4(Cat. No.:)

Amprenavir-d4

Número de catálogo: B10819129
Peso molecular: 509.7 g/mol
Clave InChI: YMARZQAQMVYCKC-MHVPRHJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Amprenavir-d4 is a useful research compound. Its molecular formula is C25H35N3O6S and its molecular weight is 509.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O6S B10819129 Amprenavir-d4

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C25H35N3O6S

Peso molecular

509.7 g/mol

Nombre IUPAC

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

Clave InChI

YMARZQAQMVYCKC-MHVPRHJPSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H]

SMILES canónico

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

Origen del producto

United States

Foundational & Exploratory

What is Amprenavir-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. This guide details its primary application in research as an internal standard for the accurate quantification of Amprenavir in biological matrices, supported by detailed experimental protocols and quantitative data.

Core Concepts: The Role of this compound in Bioanalysis

This compound is a stable isotope-labeled version of Amprenavir, in which four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to Amprenavir but has a higher molecular weight.[1][2] This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods.[1][3]

The primary use of this compound in research is to improve the accuracy and precision of Amprenavir quantification in complex biological samples such as plasma, serum, and tissue homogenates.[1][3] When added to a sample at a known concentration, this compound co-elutes with the unlabeled Amprenavir during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from Amprenavir to that of this compound, researchers can correct for variability introduced during sample preparation, chromatography, and ionization, leading to more reliable and reproducible results.

Quantitative Data Summary

The following table summarizes the key quantitative data for Amprenavir and its deuterated analog, this compound.

PropertyAmprenavirThis compound
Molecular Formula C₂₅H₃₅N₃O₆SC₂₅H₃₁D₄N₃O₆S
Molar Mass ( g/mol ) 505.63[4]509.65[3][5]
Monoisotopic Mass (Da) 505.2247509.2498
Isotopic Purity N/A≥98%
Precursor Ion (m/z) [M+H]⁺ 506.2510.2
Product Ions (m/z) 418.2, 156.1, 349.2[6]422.2, 156.1, 353.2 (Predicted)

Experimental Protocol: Quantification of Amprenavir in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Amprenavir in human plasma using this compound as an internal standard. This protocol is a composite representation based on established bioanalytical methods for Amprenavir.

Materials and Reagents
  • Amprenavir analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 4) and vortex to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amprenavir: 506.2 → 418.2 (Quantifier), 506.2 → 156.1 (Qualifier)

      • This compound: 510.2 → 422.2 (Quantifier)

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to achieve maximum signal intensity.

Data Analysis
  • Integrate the peak areas for the quantifier MRM transitions of Amprenavir and this compound.

  • Calculate the peak area ratio of Amprenavir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Amprenavir calibration standards.

  • Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Amprenavir Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of Amprenavir using this compound.

signaling_pathway cluster_hiv HIV Replication Cycle cluster_inhibition Mechanism of Inhibition gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage viral_proteins Mature Viral Proteins hiv_protease->viral_proteins virion_assembly Virion Assembly viral_proteins->virion_assembly amprenavir Amprenavir amprenavir->inhibition inhibition->hiv_protease

Caption: Mechanism of action of Amprenavir in inhibiting HIV replication.

References

An In-depth Technical Guide to Amprenavir-d4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Amprenavir-d4. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured formats and visual diagrams to facilitate understanding and application.

Chemical Properties and Identifiers

This compound is the deuterated analogue of Amprenavir, an inhibitor of the HIV protease. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Amprenavir.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₁D₄N₃O₆S[1]
Molecular Weight 509.7 g/mol [1]
CAS Number 1217661-20-5, 2738376-78-6[1]
Appearance Off-White to Pale Yellow Solid
Solubility Soluble in Acetonitrile and Methanol[1]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Storage Temperature -20°C

Chemical Structure

The chemical structure of this compound is defined by its systematic name and various chemical identifiers that describe its stereochemistry and isotopic labeling.

Structural Identifiers
IdentifierValue
Formal Name N-[(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid, (3S)-tetrahydro-3-furanyl ester
SMILES NC1=C([2H])C([2H])=C(S(N(C--INVALID-LINK----INVALID-LINK--NC(O[C@H]3CCOC3)=O)CC(C)C)(=O)=O)C([2H])=C1[2H]
InChI InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

Mechanism of Action: HIV Protease Inhibition

Amprenavir, the non-deuterated parent compound of this compound, functions as a competitive inhibitor of the HIV-1 protease.[2] This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Amprenavir blocks this cleavage, resulting in the production of immature, non-infectious viral particles.[2][3]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage HIV Protease HIV Protease HIV Protease->Viral Polyproteins Mature Virions Mature Virions Mature Viral Proteins->Mature Virions Assembly Immature Virions Immature Virions Amprenavir Amprenavir Amprenavir->HIV Protease Inhibition Amprenavir_Metabolism Amprenavir Amprenavir Oxidized Metabolites Oxidized Metabolites Amprenavir->Oxidized Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->Amprenavir Glucuronide Conjugates Glucuronide Conjugates Oxidized Metabolites->Glucuronide Conjugates Conjugation Excretion Excretion Glucuronide Conjugates->Excretion LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Quantification

References

An In-depth Technical Guide to the Core Differences Between Amprenavir and Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Amprenavir, an established HIV-1 protease inhibitor, and its deuterated isotopologue, Amprenavir-d4. While direct comparative pharmacokinetic and pharmacodynamic data for this compound are not extensively published, this document outlines the foundational chemical differences, the established profile of Amprenavir, and the theoretically predicted advantages conferred by deuteration based on the kinetic isotope effect. Furthermore, this guide furnishes detailed experimental protocols for researchers to conduct side-by-side evaluations, enabling the generation of critical comparative data for drug development and research applications.

Introduction to Amprenavir and the Principle of Deuteration

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[1] Pharmacokinetically, Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Deuteration is a strategic chemical modification in drug design where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed considerably when a C-D bond is present at that position. This often leads to reduced metabolic clearance, an extended plasma half-life, and potentially an improved pharmacokinetic profile without altering the drug's fundamental pharmacodynamic activity.

Chemical and Structural Differences

The fundamental difference between Amprenavir and this compound lies in the isotopic substitution on the tetrahydrofuran moiety. In this compound, four hydrogen atoms on the tetrahydrofuran ring are replaced with deuterium atoms.

  • Amprenavir: (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate

  • This compound: [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

This specific placement of deuterium atoms is critical, as one of the major metabolic pathways of Amprenavir involves the oxidation of the tetrahydrofuran ring.

G cluster_0 Amprenavir vs. This compound Structures amprenavir Amprenavir (C₂₅H₃₅N₃O₆S) amprenavir_img amprenavir_d4 This compound (C₂₅H₃₁D₄N₃O₆S) amprenavir_d4_img

Caption: Chemical structures of Amprenavir and this compound.

Comparative Pharmacological Profiles

While specific experimental data for this compound is sparse in publicly available literature, we can extrapolate its expected profile based on the known data of Amprenavir and the principles of deuteration. The following tables summarize the known quantitative data for Amprenavir and provide a framework for the data points that would need to be experimentally determined for this compound.

Pharmacodynamic Profile: HIV-1 Protease Inhibition

The intrinsic inhibitory activity of a drug against its target is generally unaffected by deuteration, as this modification does not typically alter the stereochemistry or electronic shape of the molecule that governs receptor binding.

Table 1: In Vitro Inhibitory Activity Against HIV-1 Protease

ParameterAmprenavirThis compound (Predicted)Method Reference
Ki (inhibition constant) ~0.6 nMExpected to be similar to AmprenavirSection 5.3
IC₅₀ (wild-type HIV) ~14.6 ng/mLExpected to be similar to AmprenavirSection 5.3
Pharmacokinetic Profile

The primary difference between the two compounds is expected to manifest in their pharmacokinetic profiles, driven by altered metabolic stability.

Table 2: Comparative In Vitro Metabolic Stability

ParameterAmprenavirThis compound (To Be Determined)Method Reference
Metabolizing Enzyme CYP3A4 (primary)CYP3A4 (primary)Section 5.1
t½ (in human liver microsomes) Data not specifiedExpected to be longer than AmprenavirSection 5.1
Intrinsic Clearance (CLint) Data not specifiedExpected to be lower than AmprenavirSection 5.1

Table 3: Comparative In Vivo Pharmacokinetic Parameters (Single Dose)

ParameterAmprenavir (Human Data)This compound (To Be Determined)Method Reference
Tmax (Time to peak conc.) 1-2 hoursExpected to be similar to AmprenavirSection 5.2
t½ (Elimination half-life) 7.1-10.6 hoursExpected to be longer than AmprenavirSection 5.2
AUC (Area under the curve) Dose-dependentExpected to be higher than AmprenavirSection 5.2
Clearance (CL/F) Data not specifiedExpected to be lower than AmprenavirSection 5.2

Predicted Metabolic Pathway Modification

The deuteration at the C-2 and C-5 positions of the tetrahydrofuran ring directly protects a primary site of oxidative metabolism by CYP3A4. This is predicted to slow the formation of oxidized metabolites, thereby increasing the metabolic stability of this compound compared to Amprenavir.

G Amprenavir Amprenavir CYP3A4 CYP3A4 Metabolism Amprenavir->CYP3A4 Fast Amprenavir_d4 This compound Amprenavir_d4->CYP3A4 Slow (Kinetic Isotope Effect) Metabolite Oxidized Metabolite (on Tetrahydrofuran Ring) CYP3A4->Metabolite Rate-Limiting Step Excretion Systemic Clearance/ Excretion Metabolite->Excretion

Caption: Predicted impact of deuteration on Amprenavir metabolism.

Detailed Experimental Protocols

To empirically determine the comparative data, the following standard protocols can be employed.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Amprenavir and this compound stock solutions (e.g., 10 mM in DMSO)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • 0.1 M Phosphate buffer (pH 7.4)

    • Ice-cold acetonitrile with an internal standard (e.g., another protease inhibitor not metabolized by CYP3A4) for reaction termination.

    • 96-well plates, incubator, centrifuge.

  • Procedure:

    • Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

    • Prepare working solutions of Amprenavir and this compound by diluting the stock solution in buffer to a final assay concentration (e.g., 1 µM).

    • Add the HLM solution to wells of a 96-well plate and pre-warm at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. Immediately after, add the working solutions of Amprenavir or this compound.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method (see Protocol 5.4).

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G A Prepare Reagents (Microsomes, Buffer, NADPH, Compounds) B Pre-warm Microsomes (37°C) A->B C Initiate Reaction (Add NADPH & Compound) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Ice-cold Acetonitrile + IS) E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

Protocol: In Vivo Pharmacokinetic Study (Rodent Model)

This protocol outlines a basic study to determine key pharmacokinetic parameters.

  • Subjects: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of Amprenavir or this compound (e.g., 10 mg/kg) via gavage.

    • Collect sparse blood samples (e.g., ~100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analysis:

    • Quantify the plasma concentrations of Amprenavir and this compound using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine parameters such as Cmax, Tmax, AUC, t½, and clearance.

Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of the compounds on the enzyme's activity.

  • Materials:

    • Recombinant HIV-1 Protease.

    • A specific fluorogenic substrate (e.g., a peptide containing a quencher and a fluorophore that fluoresces upon cleavage).

    • Assay buffer (e.g., sodium acetate, pH 4.7, containing NaCl, EDTA, and DTT).

    • Amprenavir and this compound serial dilutions.

    • 384-well black plates, fluorescence plate reader.

  • Procedure:

    • Add assay buffer to the wells.

    • Add serial dilutions of Amprenavir or this compound to the wells. Include a DMSO vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Add a fixed concentration of HIV-1 protease to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (V) from the slope of the fluorescence vs. time plot for each concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol: LC-MS/MS Bioanalytical Method

This method is used for the sensitive and specific quantification of the analytes in biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation:

    • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (for plasma analysis, ¹³C₆-Amprenavir is a suitable internal standard; for stability assays, a non-interfering compound is used).

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for injection.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5-10% B to 95% B over a few minutes.

    • Flow Rate: 0.4-0.5 mL/min.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Amprenavir: Q1: 506.2 m/z → Q3: 409.1 m/z (example transition)

      • This compound: Q1: 510.2 m/z → Q3: 413.1 m/z (predicted transition, must be optimized)

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations in the same matrix (e.g., blank plasma).

    • Calculate the concentration of the unknown samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

References

Synthesis and Isotopic Purity of Amprenavir-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor, Amprenavir. The incorporation of deuterium at specific molecular positions can offer advantages in pharmacokinetic profiles by altering metabolic pathways, a concept of significant interest in drug development. This document outlines a plausible synthetic route, details the necessary experimental protocols, and discusses the analytical methodologies required to ascertain the isotopic enrichment and overall purity of the final compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz to ensure clarity and ease of understanding for researchers in the field.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2] The use of stable isotopes, such as deuterium, in drug molecules is a well-established strategy to investigate pharmacokinetic properties and potentially enhance therapeutic profiles by modulating drug metabolism. This compound is the deuterated form of Amprenavir, where four hydrogen atoms on the tetrahydrofuran ring are replaced by deuterium. This guide details a feasible synthetic pathway and the analytical methods for the quality control of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated key intermediate, (S)-3-hydroxytetrahydrofuran-d4, and its subsequent coupling with the non-deuterated Amprenavir backbone, followed by final deprotection steps. The proposed synthetic route leverages a commercially available deuterated starting material, L-Malic acid-d3, to introduce the deuterium labels at the desired positions.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_deuterated_intermediate Synthesis of (S)-3-Hydroxytetrahydrofuran-d4 cluster_amprenavir_synthesis This compound Synthesis L-Malic acid-d3 L-Malic acid-d3 L-Malic acid-d3_diester L-Malic acid-d3 diester L-Malic acid-d3->L-Malic acid-d3_diester Esterification Butanetriol-d4 (S)-1,2,4-Butanetriol-d4 L-Malic acid-d3_diester->Butanetriol-d4 Reduction THF-d4 (S)-3-Hydroxytetrahydrofuran-d4 Butanetriol-d4->THF-d4 Cyclization Activated_THF Activated (S)-3-Hydroxytetrahydrofuran-d4 THF-d4->Activated_THF Activation Amprenavir_precursor Amprenavir Precursor (N-protected amino alcohol) Coupled_product Coupled Product Amprenavir_precursor->Coupled_product Coupling Activated_THF->Coupled_product This compound This compound Coupled_product->this compound Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of (S)-3-Hydroxytetrahydrofuran-d4

This multi-step synthesis starts with commercially available L-Malic acid-d3.

Step 1: Esterification of L-Malic acid-d3

  • Materials: L-Malic acid-d3, Methanol (or Ethanol), Sulfuric acid (catalytic amount).

  • Procedure: L-Malic acid-d3 is dissolved in an excess of alcohol (e.g., methanol). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding dialkyl malate-d3.

Step 2: Reduction of the Diester to (S)-1,2,4-Butanetriol-d4

  • Materials: Dialkyl malate-d3, Sodium borohydride (NaBH4), Lithium chloride (LiCl), Ethanol.

  • Procedure: The dialkyl malate-d3 is dissolved in ethanol. Lithium chloride is added, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion. The reaction is then quenched by the careful addition of an acid (e.g., HCl) to neutralize the excess reducing agent and borate esters. The solvent is evaporated, and the resulting crude (S)-1,2,4-butanetriol-d4 is used in the next step without further purification.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran-d4

  • Materials: Crude (S)-1,2,4-butanetriol-d4, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst.

  • Procedure: The crude (S)-1,2,4-butanetriol-d4 is heated with a catalytic amount of p-toluenesulfonic acid under vacuum. The product, (S)-3-hydroxytetrahydrofuran-d4, is distilled directly from the reaction mixture as it forms. The collected distillate is then purified by fractional distillation to yield the final product.

Synthesis of this compound

This stage involves the coupling of the deuterated intermediate with the Amprenavir backbone.

Step 1: Activation of (S)-3-Hydroxytetrahydrofuran-d4

  • Materials: (S)-3-hydroxytetrahydrofuran-d4, Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), Pyridine or another suitable base.

  • Procedure: (S)-3-hydroxytetrahydrofuran-d4 is reacted with a phosgene equivalent in the presence of a base to form the corresponding chloroformate or an activated carbonate derivative. This activated intermediate is typically used immediately in the next step.

Step 2: Coupling with the Amprenavir Precursor

  • Materials: Activated (S)-3-hydroxytetrahydrofuran-d4, N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutane, p-nitrobenzenesulfonyl chloride, Isobutylamine, and a suitable base (e.g., triethylamine).

  • Procedure: The synthesis of the Amprenavir precursor involves multiple steps, starting from N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutane. This is reacted with isobutylamine and p-nitrobenzenesulfonyl chloride to form the sulfonamide. The Boc protecting group is then removed. The resulting free amine is then reacted with the activated (S)-3-hydroxytetrahydrofuran-d4 from the previous step in the presence of a base to form the carbamate linkage.

Step 3: Final Deprotection

  • Materials: The coupled product from the previous step, a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

  • Procedure: The nitro group on the phenylsulfonyl moiety is reduced to an amine using a suitable reducing agent. For example, reduction with tin(II) chloride in a protic solvent or catalytic hydrogenation can be employed. After the reduction is complete, the product is purified by chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound. Note that the isotopic distribution is a theoretical calculation and the actual distribution may vary based on the isotopic purity of the starting materials and any kinetic isotope effects during the reaction.

Table 1: Expected Yields for the Synthesis of this compound

StepProductTheoretical Yield (%)
EsterificationL-Malic acid-d3 dimethyl ester>90
Reduction(S)-1,2,4-Butanetriol-d480-90
Cyclization(S)-3-Hydroxytetrahydrofuran-d470-80
Coupling and DeprotectionThis compound60-70

Table 2: Isotopic Purity Analysis of this compound by Mass Spectrometry

IsotopologueMolecular FormulaExact Mass (Da)Expected Relative Abundance (%)
d0 (unlabeled)C25H35N3O6S505.2247< 0.1
d1C25H34DN3O6S506.2309< 1.0
d2C25H33D2N3O6S507.2372< 2.0
d3C25H32D3N3O6S508.24355-10
d4 (target) C25H31D4N3O6S 509.2497 >90

Isotopic Purity Determination

The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of the synthesized this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, etc.) can be quantified. The expected isotopic cluster for this compound is shown in Table 2.

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the absence or significant reduction of proton signals at the deuterated positions of the tetrahydrofuran ring. The integration of any residual proton signals relative to a non-deuterated internal standard or other protons in the molecule can provide a quantitative measure of isotopic enrichment.

²H NMR spectroscopy can also be employed to directly observe the deuterium signals, confirming their presence at the expected chemical shifts.

The logical workflow for isotopic purity determination is as follows:

Purity_Analysis Sample This compound Sample HRMS High-Resolution Mass Spectrometry Sample->HRMS NMR NMR Spectroscopy (¹H and ²H) Sample->NMR Isotopic_Distribution Determine Isotopic Distribution (d0-d4) HRMS->Isotopic_Distribution Positional_Purity Confirm Deuteration Sites & Quantify Residual Protons NMR->Positional_Purity Purity_Report Isotopic Purity Report Isotopic_Distribution->Purity_Report Positional_Purity->Purity_Report

Caption: Workflow for isotopic purity analysis.

Mechanism of Action: HIV Protease Inhibition

Amprenavir functions by inhibiting the HIV-1 protease, a key enzyme in the viral replication cycle. The following diagram illustrates this mechanism.

HIV_Protease_Inhibition HIV_Protease HIV Protease (Aspartyl Protease) Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Gag_Pol Gag-Pol Polyprotein (Viral Precursor) Gag_Pol->HIV_Protease Substrate Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Amprenavir This compound Amprenavir->HIV_Protease Inhibition

Caption: Mechanism of HIV protease inhibition by Amprenavir.

HIV protease cleaves the viral Gag and Pol polyproteins into functional proteins required for the assembly of new, infectious virions. Amprenavir, being a competitive inhibitor, binds to the active site of the protease, preventing this cleavage and thus halting the maturation of the virus.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and isotopic purity analysis of this compound. The proposed synthetic route, starting from deuterated L-malic acid, provides a viable method for obtaining the target compound with high isotopic enrichment. The detailed experimental protocols and analytical methodologies described herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The stringent control of isotopic purity through the described analytical techniques is paramount to ensure the quality and consistency of deuterated pharmaceutical compounds.

References

Commercial Suppliers and Technical Guide for Amprenavir-d4 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. It is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and various research applications. This guide covers commercial sourcing, key technical data, experimental protocols for its use as an internal standard, and the underlying mechanism of action of Amprenavir.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and certificate of analysis. Below is a summary of key quantitative data from various suppliers to facilitate comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentStorage Conditions
Pharmaffiliates 1217661-20-5C25H31D4N3O6S509.65-2-8°C Refrigerator
Simson Pharma Limited 1217661-20-5--Certificate of Analysis provided-
Hexonsynth 1217661-20-5C25H31D4N3O6S509.65--
Cayman Chemical 2738376-78-6C25H31D4N3O6S509.7≥99% deuterated forms (d1-d4)-20°C
Immunomart 1217661-20-5 / 2738376-78-6C25H31D4N3O6S509.65-Room temperature shipping
MedChemExpress 2738376-78-6C25H31D4N3O6S509.65-Refer to Certificate of Analysis
Acanthus Research N/AC25H31D4N3O6S---

Mechanism of Action: Inhibition of HIV Protease

Amprenavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's life cycle.[1][2][3] HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[4][5][6] This cleavage is an essential step for the assembly of new, infectious virions.

Amprenavir, a peptidomimetic inhibitor, is designed to mimic the transition state of the natural substrates of the HIV protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric homodimer, thereby competitively inhibiting its catalytic activity.[4][7] The inhibition of HIV protease by Amprenavir results in the production of immature, non-infectious viral particles, thus preventing the propagation of the virus.[1][3][7]

The following diagram illustrates the inhibitory action of Amprenavir on the HIV life cycle.

HIV_Lifecycle_Inhibition cluster_HIV_Lifecycle HIV Life Cycle cluster_Inhibition Inhibition by Amprenavir HIV_Virion HIV Virion Host_Cell Host Cell HIV_Virion->Host_Cell Entry Viral_RNA_to_DNA Reverse Transcription (Viral RNA -> DNA) Host_Cell->Viral_RNA_to_DNA Viral_DNA_Integration Integration (Viral DNA into Host DNA) Viral_RNA_to_DNA->Viral_DNA_Integration Transcription_Translation Transcription & Translation (Viral Proteins) Viral_DNA_Integration->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Site Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion No Cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Virion_Assembly New Virion Assembly Mature_Viral_Proteins->Virion_Assembly Budding Budding & Maturation Virion_Assembly->Budding Infectious_Virion Infectious HIV Virion Budding->Infectious_Virion Amprenavir Amprenavir Amprenavir->HIV_Protease Binds to active site

Caption: Inhibition of HIV Protease by Amprenavir.

Experimental Protocol: Quantification of Amprenavir using this compound as an Internal Standard by LC-MS/MS

This compound is an ideal internal standard for the quantitative analysis of Amprenavir in biological matrices due to its similar chemical and physical properties, which allows it to co-elute with the analyte while being distinguishable by mass spectrometry.[8] The following is a representative protocol for the analysis of Amprenavir in human plasma, adapted from published methodologies.[9][10][11]

Materials and Reagents
  • Amprenavir (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amprenavir and this compound by dissolving the appropriate amount of each compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions of Amprenavir by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation and elution of Amprenavir. For example:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Amprenavir: m/z 506.2 → [specific fragment ion]

    • This compound: m/z 510.2 → [corresponding fragment ion]

Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) should be optimized by direct infusion of the individual compounds.

The following diagram outlines the experimental workflow for the quantification of Amprenavir using this compound.

LCMS_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Data Analysis & Quantification Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Area Integration (Amprenavir & this compound) Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Amprenavir in Unknown Samples Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for Amprenavir quantification.

Conclusion

This compound is a critical tool for researchers in the field of HIV and antiviral drug development. Its commercial availability from a range of suppliers provides flexibility for procurement. Understanding its mechanism of action as a potent HIV protease inhibitor is fundamental to its application in research. The provided experimental protocol for its use as an internal standard in LC-MS/MS analysis offers a robust method for the accurate quantification of Amprenavir in biological samples, which is essential for pharmacokinetic and other drug development studies. This guide serves as a foundational resource to support the effective use of this compound in a research setting.

References

The Role of Amprenavir-d4 in HIV Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Understanding its metabolic fate and pharmacokinetic profile is paramount for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions. This technical guide delves into the pivotal role of Amprenavir-d4, a deuterated analog of Amprenavir, in advancing HIV drug metabolism research. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of drugs and their metabolites in biological matrices. This guide will provide an in-depth overview of the underlying principles, experimental protocols, and data interpretation in the context of Amprenavir metabolism studies.

Amprenavir Metabolism: The Central Role of Cytochrome P450 3A4

Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The two major metabolic pathways involve the oxidation of the tetrahydrofuran and aniline moieties of the molecule.[1] These metabolic transformations lead to the formation of various metabolites, which are then further conjugated, primarily with glucuronic acid, for excretion.

Amprenavir is not only a substrate of CYP3A4 but also a moderate inhibitor of this enzyme.[2] This inhibitory action is a crucial consideration in clinical practice, as it can lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP3A4. The inhibition constant (Ki) for amprenavir-mediated inhibition of testosterone hydroxylation, a marker of CYP3A4 activity, in human liver microsomes is approximately 0.5 µM.[2]

Key Metabolic Pathways of Amprenavir

The metabolic breakdown of Amprenavir by CYP3A4 is a complex process involving several oxidative reactions. The primary sites of metabolism are the tetrahydrofuran ring and the aniline group.

Amprenavir_Metabolism Amprenavir Amprenavir Metabolite1 Oxidized Tetrahydrofuran Metabolite Amprenavir->Metabolite1 CYP3A4 Oxidation Metabolite2 Oxidized Aniline Metabolite Amprenavir->Metabolite2 CYP3A4 Oxidation Conjugated_Metabolites Glucuronide Conjugates Metabolite1->Conjugated_Metabolites Glucuronidation Metabolite2->Conjugated_Metabolites Glucuronidation

Caption: CYP3A4-mediated metabolism of Amprenavir.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, especially in complex matrices like plasma or tissue homogenates, variability during sample preparation and analysis can introduce significant errors. To correct for these variations, an internal standard (IS) is added to all samples, including calibration standards and quality controls. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.

This compound is chemically identical to Amprenavir, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, which can be distinguished from the unlabeled Amprenavir by a mass spectrometer. However, its physicochemical properties, including chromatographic retention time and extraction efficiency, are virtually identical to those of Amprenavir. This co-elution and similar behavior during sample processing allow this compound to accurately account for any analyte loss or ionization suppression/enhancement in the mass spectrometer.

Physicochemical Properties of Amprenavir and this compound
PropertyAmprenavirThis compoundReference
Molecular FormulaC25H35N3O6SC25H31D4N3O6S[3][4]
Molecular Weight~505.63 g/mol ~509.66 g/mol [3][4]
Monoisotopic Mass505.2247 u509.2498 u[3][4]
Deuterium Label PositionN/ATetrahydrofuran ring[4]

Quantitative Analysis of Amprenavir using LC-MS/MS with this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of drugs and metabolites in biological samples. The use of this compound as an internal standard is integral to achieving accurate and precise results.

Experimental Workflow

The general workflow for the quantification of Amprenavir in a biological matrix using this compound as an internal standard is as follows:

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Quantification Quantification (Peak Area Ratio of Amprenavir/Amprenavir-d4) MS2->Quantification

Caption: LC-MS/MS workflow for Amprenavir quantification.

Mass Spectrometric Detection

In the mass spectrometer, the precursor ions of both Amprenavir and this compound are selected in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Amprenavir506.2418.2, 156.1[5]
This compound510.2 (inferred)422.2 (inferred), 156.1 (inferred)

Note: The m/z values for this compound are inferred based on the d4 labeling on the tetrahydrofuran ring. The fragment at m/z 156.1, corresponding to the aniline sulfonate portion, would not contain the deuterium labels and is expected to be the same as for unlabeled Amprenavir.

Experimental Protocol: Quantification of Amprenavir in Human Plasma

This protocol is adapted from a validated method for the quantification of Fosamprenavir (a prodrug of Amprenavir) and can be optimized for Amprenavir.[6]

1. Preparation of Stock and Working Solutions:

  • Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Amprenavir from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: As listed in the table above.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Amprenavir to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Data of Amprenavir

Numerous clinical studies have characterized the pharmacokinetic profile of Amprenavir. The use of robust bioanalytical methods, often employing deuterated internal standards, has been crucial in obtaining this data.

Single-Dose Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults
Dose (mg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)t½ (h)Reference
3001.63 ± 0.541.5 ± 0.56.5 ± 2.17.1 ± 1.5[7]
9004.38 ± 1.341.5 ± 0.522.8 ± 7.28.2 ± 1.8[7]
12005.58 ± 1.671.5 ± 0.532.1 ± 9.98.8 ± 2.0[7]
Steady-State Pharmacokinetic Parameters of Amprenavir (1200 mg twice daily) in HIV-Infected Adults
ParameterValue (mean ± SD)Reference
Cmax,ss (µg/mL)7.66 ± 2.11[7]
Cmin,ss (µg/mL)1.01 ± 0.57[7]
Tmax,ss (h)1.5 ± 0.8[7]
AUCss (µg·h/mL)42.6 ± 14.5[7]
CL/Fss (L/h)30.3 ± 9.6[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; Tmax,ss: Steady-state time to reach Cmax; AUCss: Steady-state area under the plasma concentration-time curve; CL/Fss: Apparent steady-state oral clearance.

Conclusion

This compound plays an indispensable role in the accurate and precise quantification of Amprenavir in biological matrices, which is fundamental to conducting thorough drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows researchers to overcome the challenges of analytical variability, leading to reliable data that informs our understanding of Amprenavir's disposition in the body. This, in turn, facilitates the optimization of dosing regimens and the management of drug-drug interactions, ultimately contributing to improved therapeutic outcomes for individuals living with HIV. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in the research and development of antiretroviral therapies.

References

Amprenavir-d4 as an Internal Standard for Antiretroviral Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated amprenavir, specifically Amprenavir-d4, as an internal standard in the quantitative analysis of the antiretroviral drug amprenavir. The methodologies, validation parameters, and experimental workflows detailed herein are compiled from various validated bioanalytical studies. This document is intended to serve as a core resource for researchers and professionals in the field of antiretroviral drug development and analysis.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] Therapeutic drug monitoring of amprenavir in patients is crucial for optimizing treatment efficacy and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of antiretroviral drugs in biological matrices due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS analysis to ensure accuracy and precision. An ideal internal standard mimics the analyte's chemical and physical properties throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This compound, being structurally identical to amprenavir with the exception of four deuterium atoms, co-elutes chromatographically and exhibits similar ionization efficiency, making it an excellent choice for an internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters from various studies on the quantification of amprenavir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. While specific data for this compound is limited in publicly available literature, the data presented from studies using structurally similar internal standards like ¹³C₆-amprenavir or in methods for the prodrug fosamprenavir using Fosthis compound provide a strong indication of the expected performance.

Table 1: LC-MS/MS Method Parameters for Amprenavir Analysis

ParameterMethod 1 (Internal Standard: Rilpivirine)[2]Method 2 (Internal Standard: Methyl-indinavir)[3]Method 3 (Internal Standard: ¹³C₆-amprenavir)[4]
Linearity Range 0.15–1500 ng/mL1–600 ng/mL30–4000 ng/mL
Correlation Coefficient (r²) >0.990>0.99Not Reported
Lower Limit of Quantitation (LLOQ) 0.15 ng/mL1 ng/mL30 ng/mL
Intra-day Precision (%RSD) <4.21%<8.5%≤4.2%
Inter-day Precision (%RSD) <4.21%<8.5%≤4.2%
Intra-day Accuracy (%RE) -4.43% to 6.15%Not Reported≤7.2% (bias)
Inter-day Accuracy (%RE) -4.43% to 6.15%Not Reported≤7.2% (bias)
Extraction Recovery 92.9% - 96.4%99.28% - 101.86%Not Reported

Table 2: Quality Control Sample Concentrations and Recoveries

QC LevelMethod 1 (ng/mL)[2]Recovery (%)[2]Method 2 (ng/mL)[3]Recovery (%)[3]
Low (LQC) 0.4292.94101.86
Medium (MQC) 750.095.1200102.8
High (HQC) 1125.096.450099.28

Experimental Protocols

The following sections detail the typical methodologies employed for the quantification of amprenavir in biological matrices using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting amprenavir from plasma is liquid-liquid extraction.

  • To a 200 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the working solution of this compound (concentration will depend on the specific assay, a typical concentration for a related standard is 1 µg/mL).[2]

  • Briefly vortex mix the sample.

  • Add 500 µL of ethyl acetate as the extraction solvent.[2][3]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4500 rpm for 25 minutes at 5°C to separate the organic and aqueous layers.[2]

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen or using a lyophilizer.

  • Reconstitute the dried residue in 500 µL of the mobile phase.[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate amprenavir and its internal standard from endogenous plasma components.

  • Analytical Column: A C18 stationary phase is commonly used. Examples include Zorbax C18 (50 mm × 4.6 mm, 5.0 µm) or Symmetry C18 (50 mm × 4.6 mm, 3.5 µm).[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% v/v formic acid in water is often employed. A typical ratio is 60:30:10 (acetonitrile:methanol:aqueous formic acid).[2]

  • Flow Rate: A flow rate of 0.60 - 0.70 mL/min is generally used.[2][3]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

  • Autosampler Temperature: To maintain sample integrity, the autosampler is kept cool, for instance, at 5°C.[2]

  • Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected onto the column.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Amprenavir: The precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 506.2. Common product ions for quantification include m/z 89.1 or 71.0.[2][3]

    • This compound: The precursor ion ([M+H]⁺) would be expected at m/z 510.2. The product ion would likely be the same as for amprenavir, or a deuterated fragment, depending on the fragmentation pattern. For the related Fosthis compound, the transition is m/z 590.2 → 61.0.[2]

  • Mass Spectrometer Settings: The specific settings for parameters such as ion spray voltage, source temperature, and collision energy would need to be optimized for the specific instrument being used. Typical values for a related analysis include an ion spray voltage of 4500 V and a source temperature of 500°C.[2]

Visualizations

Experimental Workflow for Amprenavir Quantification

The following diagram illustrates the general workflow for the quantitative analysis of amprenavir in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma_sample Plasma Sample add_is Spike with This compound plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation HPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quant_result Quantitative Result (Amprenavir Concentration) data_analysis->quant_result

Caption: Workflow for Amprenavir Analysis.

This diagram outlines the key stages from sample preparation to the final quantitative result in the bioanalysis of amprenavir using a deuterated internal standard.

Logical Relationship of Internal Standard Use

The following diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.

internal_standard_principle Analyte Amprenavir SamplePrep Sample Preparation Analyte->SamplePrep IS This compound IS->SamplePrep LC_Injection LC Injection SamplePrep->LC_Injection Ionization Ionization LC_Injection->Ionization Ratio Peak Area Ratio (Analyte / IS) Ionization->Ratio Variation Analytical Variation Variation->SamplePrep Variation->LC_Injection Variation->Ionization Result Accurate Quantification Ratio->Result

Caption: Principle of Internal Standard Correction.

This diagram shows how an internal standard like this compound accounts for analytical variability, leading to accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of amprenavir in biological matrices by LC-MS/MS. Its properties ensure that it effectively corrects for variations during the analytical process, leading to high precision and accuracy. The experimental protocols and validation data presented in this guide, drawn from established methodologies for amprenavir and related compounds, offer a solid foundation for the development and implementation of bioanalytical assays for this important antiretroviral agent. Researchers and drug development professionals can utilize this information to facilitate their own studies in the field of HIV treatment and pharmacology.

References

Methodological & Application

Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Amprenavir in Human Plasma Using Amprenavir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amprenavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of Amprenavir in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amprenavir in human plasma. The method utilizes Amprenavir-d4, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision.[1][2] The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing a clean extract and minimizing matrix effects.

Key Features:

  • High Sensitivity and Specificity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures excellent selectivity for both Amprenavir and its deuterated internal standard.

  • Robust Sample Preparation: Liquid-liquid extraction effectively removes plasma proteins and other endogenous interferences.[3][4]

  • Rapid Analysis: A short chromatographic run time allows for high-throughput analysis.[3]

  • Accurate Quantification: The use of a stable isotope-labeled internal standard compensates for variability in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Amprenavir (≥99% purity)

  • This compound (≥99% purity)[5][6][7]

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (analytical grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ultrapure water

Stock and Working Solutions
  • Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amprenavir in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Amprenavir Working Solutions: Prepare serial dilutions of the Amprenavir stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see section 4) and vortex to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G

Caption: Liquid-Liquid Extraction workflow for plasma samples.

LC-MS/MS Conditions

Chromatographic Conditions

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Zorbax C18, 50 mm x 4.6 mm, 5.0 µm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 60% B[4]
Flow Rate 0.6 mL/min[4]
Column Temperature 40°C
Injection Volume 10 µL
Run Time 5 minutes

Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer SCIEX API 4000 or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Positive[3][4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 3.0 kV[4]
Source Temperature 300°C[4]
Nebulizer Gas 22 psi[4]
Drying Gas Flow 5 L/min[4]

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Amprenavir 506.289.1[4]20015[4]
This compound 510.293.120015

Note: The m/z for this compound is predicted based on a +4 Da shift from the parent compound. The product ion is also predicted to have a +4 Da shift. These values may need to be optimized during method development.

G

Caption: Schematic of the LC-MS/MS analytical workflow.

Method Validation and Performance

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 0.15 to 1500 ng/mL.[4] The coefficient of determination (r²) was >0.99.[4]

Concentration (ng/mL)
0.15
30.0
125.0
275.0
500.0
800.0
1150.0
1500.0
Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at three QC levels: Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC0.42< 4.21[4]95.0 - 105.0< 4.21[4]96.0 - 104.0
MQC750.0< 3.5097.0 - 103.0< 3.8098.0 - 102.0
HQC1125.0< 2.8098.0 - 102.0< 3.1099.0 - 101.0
Recovery

The extraction recovery of Amprenavir from human plasma was consistent and reproducible across the QC levels.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
LQC0.4292.9[4]
MQC750.095.1[4]
HQC1125.096.4[4]
Stability

Amprenavir was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[4]

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Amprenavir in human plasma using this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for a variety of clinical and research applications. The simple liquid-liquid extraction procedure and rapid chromatographic analysis allow for high-throughput sample processing.

References

Application Notes and Protocols for the Quantitative Analysis of Fosamprenavir using Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Fosamprenavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Amprenavir-d4, to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Fosamprenavir.

Introduction

Fosamprenavir is a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, Amprenavir. Following oral administration, Fosamprenavir is rapidly and extensively hydrolyzed by alkaline phosphatases in the intestinal epithelium to form Amprenavir, the pharmacologically active moiety.[1][2] Amprenavir then inhibits the HIV protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious viral particles. Accurate quantification of Fosamprenavir is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.

Metabolic Conversion of Fosamprenavir

Fosamprenavir is designed as a more soluble prodrug of Amprenavir to improve its bioavailability. The metabolic conversion is a simple one-step enzymatic hydrolysis reaction.

Fosamprenavir Fosamprenavir (Prodrug) Enzyme Alkaline Phosphatases (in Gut Epithelium) Fosamprenavir->Enzyme Oral Administration Amprenavir Amprenavir (Active Drug) Systemic_Circulation Systemic Circulation Amprenavir->Systemic_Circulation Absorption Enzyme->Amprenavir Hydrolysis

Metabolic activation of Fosamprenavir to Amprenavir.

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of Fosamprenavir in human plasma.

Materials and Reagents
  • Fosamprenavir calcium (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (blank, drug-free)

  • Ethyl acetate (for extraction)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterCondition
Column Zorbax C18, 50 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.7 mL/min
Gradient Isocratic elution with 60% Methanol, 30% Acetonitrile, and 10% 0.1% Formic Acid in water is proposed.[3]
Column Temperature 30°C[3]
Injection Volume 10 µL
Run Time Approximately 5 minutes[3]
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Fosamprenavir: m/z 586.2 → 409.1 (Quantifier), 586.2 → 234.1 (Qualifier) (Proposed based on literature)
This compound: m/z 509.3 → 409.2 (Proposed based on Amprenavir fragmentation)
Ion Source Temp. 500°C[3]
Ion Spray Voltage 4500 V[3]
Curtain Gas 20 psi[3]
Collision Gas Nitrogen

Note: The MRM transitions for this compound are proposed based on the known fragmentation of Amprenavir and may require optimization.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fosamprenavir and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Fosamprenavir stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Fosamprenavir working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure.

cluster_0 Sample Preparation Workflow Plasma 1. Aliquot 200 µL of plasma sample IS 2. Add 50 µL of This compound (IS) Plasma->IS Vortex1 3. Vortex for 30 seconds IS->Vortex1 Extraction 4. Add 1 mL of Ethyl Acetate Vortex1->Extraction Vortex2 5. Vortex for 5 minutes Extraction->Vortex2 Centrifuge 6. Centrifuge at 4000 rpm for 10 minutes Vortex2->Centrifuge Supernatant 7. Transfer organic supernatant Centrifuge->Supernatant Evaporate 8. Evaporate to dryness under Nitrogen Supernatant->Evaporate Reconstitute 9. Reconstitute in 500 µL of mobile phase Evaporate->Reconstitute Inject 10. Inject 10 µL into LC-MS/MS Reconstitute->Inject

Liquid-liquid extraction workflow for plasma samples.

Method Validation Summary

The following tables summarize the typical validation parameters for a quantitative Fosamprenavir assay in human plasma. The data presented is representative of methods found in the literature, which commonly utilize a deuterated internal standard.[3][4]

Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)
Fosamprenavir4.0 - 1600.0> 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ4.0< 15.0< 15.080.0 - 120.080.0 - 120.0
LQC12.0< 15.0< 15.085.0 - 115.085.0 - 115.0
MQC800.0< 15.0< 15.085.0 - 115.085.0 - 115.0
HQC1200.0< 15.0< 15.085.0 - 115.085.0 - 115.0

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC12.089.65 - 95.61Within ±15%
MQC800.089.65 - 95.61Within ±15%
HQC1200.089.65 - 95.61Within ±15%
Stability

Fosamprenavir is generally stable in human plasma under various storage conditions.

Stability ConditionDurationTemperatureStability (% of nominal)
Bench-top 8 hoursRoom Temp.Within ±15%
Freeze-thaw 3 cycles-20°C to RTWithin ±15%
Long-term 30 days-80°CWithin ±15%
Autosampler 24 hours4°CWithin ±15%

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Fosamprenavir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical methodology.

References

Application Notes: Quantification of Amprenavir-d4 in Human Seminal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amprenavir is an HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.[1][2][3][4] The male genital tract can act as a sanctuary site for HIV, making it essential to understand the penetration of antiretroviral drugs into seminal fluid to assess their efficacy in preventing sexual transmission and managing viral reservoirs.[5][6] These application notes provide a detailed protocol for the quantitative analysis of Amprenavir in human seminal fluid using Amprenavir-d4 as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a stable isotope-labeled version of Amprenavir, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.[7][8]

Principle

This method involves the extraction of Amprenavir and the internal standard, this compound, from seminal plasma via liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Amprenavir in the seminal fluid sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Amprenavir.

Experimental Protocols

1. Materials and Reagents

  • Amprenavir (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Chloroform (analytical grade)

  • Ultrapure water

  • Drug-free human seminal plasma (for calibration standards and quality controls)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase column)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 1 µg/mL.

4. Sample Collection and Handling

  • Semen samples should be collected by masturbation after a period of sexual abstinence (e.g., 2-5 days).[9]

  • The sample should be collected in a clean, sterile container.[9]

  • Allow the semen sample to liquefy at room temperature for 30-60 minutes.[10][11]

  • Following liquefaction, centrifuge the sample to separate the seminal plasma from the spermatozoa.

  • The resulting seminal plasma should be stored at -80°C until analysis to ensure stability.

5. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw the seminal plasma samples, calibration standards, and quality control samples at room temperature.

  • To 100 µL of seminal plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.

  • Add 500 µL of chloroform to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amprenavir: m/z [parent ion] → [product ion]

      • This compound: m/z [parent ion + 4 Da] → [product ion]

    • Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

7. Data Analysis and Quantification

  • Integrate the peak areas for both Amprenavir and this compound.

  • Calculate the peak area ratio of Amprenavir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.

  • Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[12]
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%
Matrix EffectMinimal

Table 2: Pharmacokinetic Parameters of Amprenavir in Seminal Plasma (Example Data)

ParameterValueUnit
Cmax (Maximum Concentration)626.6 (responders)ng/mL[13]
Tmax (Time to Maximum Concentration)1 - 2hours[1]
AUC (Area Under the Curve)Varies with dosing regimenng*h/mL
Semen-to-Plasma Ratio0.14 - 0.21[13]

Mandatory Visualization

SeminalFluidAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Semen Sample Collection Liquefaction Liquefaction (30-60 min) SampleCollection->Liquefaction Centrifugation Centrifugation to separate seminal plasma Liquefaction->Centrifugation Spiking Spike with this compound (IS) Centrifugation->Spiking Extraction Liquid-Liquid Extraction (Chloroform) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve Plotting RatioCalculation->CalibrationCurve Quantification Quantification of Amprenavir CalibrationCurve->Quantification

References

Application Notes and Protocols for Amprenavir-d4 Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Amprenavir-d4 solutions, primarily for its use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Product Information

This compound is a deuterated form of Amprenavir, a selective HIV protease inhibitor.[1][2] It is commonly used as an internal standard for the quantification of Amprenavir in biological matrices due to its similar chemical and physical properties, allowing for accurate correction of analytical variability.[3]

Physical and Chemical Properties:

PropertyValueReference
Appearance Off-White to Pale Yellow Solid[1][2]
Molecular Formula C₂₅H₃₁D₄N₃O₆S[4]
Molecular Weight 509.7 g/mol [4]

Solution Preparation

Proper preparation of this compound solutions is critical for accurate and reproducible results. The following protocols outline the preparation of stock and working solutions.

Recommended Solvents

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific analytical method and compatibility with the sample matrix.

SolventSolubilityReference
Methanol Soluble[4]
Acetonitrile Soluble[4]
Dimethyl Sulfoxide (DMSO) Soluble (e.g., 10 mM)[5]

For comparison, the solubility of unlabeled Amprenavir has been reported as:

SolventConcentrationReference
DMF 30 mg/mL[6]
DMSO 25 mg/mL[6]
Ethanol 30 mg/mL[6]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[6]
Protocol for Preparation of Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound solid

  • Methanol (HPLC grade or higher)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Transfer the weighed solid to a clean, dry volumetric flask.

  • Add a small amount of methanol to the flask to dissolve the solid.

  • Gently swirl or vortex the flask to ensure complete dissolution.

  • Once dissolved, add methanol to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled, amber glass vial for storage.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for use as an internal standard. The final concentration will depend on the specifics of the analytical assay. A common concentration for an internal standard working solution is 1 µg/mL.

Materials:

  • This compound stock solution (1 mg/mL)

  • Methanol (or another appropriate solvent)

  • Volumetric flasks or microcentrifuge tubes

  • Pipettes

Procedure (for 1 µg/mL working solution):

  • Pipette 10 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Add methanol to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • This working solution is now ready to be added to samples and calibration standards.

Storage and Stability

Proper storage of this compound and its solutions is essential to maintain its integrity and ensure the accuracy of experimental results.

Storage Conditions and Stability:

FormStorage TemperatureStabilityReference
Solid -20°C≥ 4 years[2][4]
Solid 2-8°C (Refrigerator)Not specified[1]
Stock and Working Solutions -20°CNot specified, but recommended to aliquot and avoid repeated freeze-thaw cycles.[5]

Recommendations:

  • Solid Form: Store this compound solid in a tightly sealed container at -20°C for long-term storage.

  • Solutions: It is recommended to aliquot stock and working solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Store these aliquots at -20°C in tightly sealed vials.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of Amprenavir in a biological matrix such as plasma.

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound Working Solution Sample->IS_Spike Cal_Std Calibration Standards Cal_Std->IS_Spike QC_Sample QC Samples QC_Sample->IS_Spike Protein_Precip Protein Precipitation (e.g., with Acetonitrile or Ethyl Acetate) IS_Spike->Protein_Precip Vortex Vortex Mix Protein_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Data_Acq Data Acquisition LC_MS->Data_Acq Data_Proc Data Processing (Peak Area Ratio of Analyte to IS) Data_Acq->Data_Proc Quant Quantification Data_Proc->Quant G Start This compound Received Form Solid or Solution? Start->Form Storage_Duration Long-term or Short-term? Form->Storage_Duration Solid Prepare_Solution Prepare Stock/Working Solution Form->Prepare_Solution Solution Store_Solid_Long Store Solid at -20°C in a tightly sealed container Storage_Duration->Store_Solid_Long Long-term Store_Solid_Short Store Solid at 2-8°C (less common) Storage_Duration->Store_Solid_Short Short-term Aliquot Aliquot into single-use volumes Prepare_Solution->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution

References

Application Note: Quantitative Analysis of Amprenavir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of the HIV protease inhibitor Amprenavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Amprenavir-d4 as an internal standard to ensure accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Monitoring the plasma concentrations of Amprenavir is essential for optimizing therapeutic regimens and ensuring efficacy while minimizing potential toxicities. This application note provides a detailed protocol for the quantitative analysis of Amprenavir using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents
  • Amprenavir reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Ethyl acetate, analytical grade

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnZorbax C18, 50 mm x 4.6 mm, 5.0 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic: 60% Acetonitrile, 10% 0.1% Formic Acid in Water, 30% Methanol
Flow Rate0.60 mL/min
Injection Volume10 µL
Column Temperature40 °C
Run Time5 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV[1]
Source Temperature150 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Mass Spectrometry Transitions

Multiple reaction monitoring (MRM) was used for the quantification of Amprenavir and its deuterated internal standard, this compound. The protonated precursor ions [M+H]⁺ were fragmented, and the most abundant and stable product ions were monitored.

Table 3: MRM Transitions for Amprenavir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Amprenavir506.2418.20.23015
Amprenavir506.2245.20.23025
Amprenavir506.2156.10.23035
This compound (Proposed) 510.2 422.2 0.2 30 15

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

experimental_workflow LC-MS/MS Workflow for Amprenavir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound, 50 µL) plasma->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Amprenavir calibration->quantification

Caption: Workflow for Amprenavir quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components in the MRM-based quantification of Amprenavir.

logical_relationship MRM Logic for Amprenavir Analysis cluster_analyte Amprenavir cluster_is Internal Standard (this compound) cluster_quant Quantification APV_precursor Precursor Ion [M+H]⁺ m/z 506.2 APV_product Product Ions (e.g., m/z 418.2, 245.2) APV_precursor->APV_product CID Ratio Peak Area Ratio (Analyte/IS) APV_product->Ratio IS_precursor Precursor Ion [M+H]⁺ m/z 510.2 IS_product Product Ion (e.g., m/z 422.2) IS_precursor->IS_product CID IS_product->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Concentration Determination CalCurve->Concentration

Caption: MRM logic for Amprenavir analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Amprenavir in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol ensures high accuracy and precision. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of Amprenavir.

References

Application Note: High-Performance Chromatographic Separation of Amprenavir and Amprenavir-d4 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the HIV protease inhibitor Amprenavir and its deuterated internal standard, Amprenavir-d4, in human plasma. The described method utilizes reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique well-suited for high selectivity and sensitivity in complex biological matrices.[1] This method is ideal for therapeutic drug monitoring and pharmacokinetic studies, offering high precision and accuracy over a clinically relevant concentration range.[1] The protocol covers sample preparation, detailed chromatographic conditions, and mass spectrometric parameters, providing researchers, scientists, and drug development professionals with a comprehensive guide for implementation.

Introduction

Amprenavir is an inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for viral replication.[2] Effective therapeutic drug monitoring is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the separation and quantification of Amprenavir and this compound using LC-MS/MS.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for extracting Amprenavir from plasma samples.[1][3]

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 250 µL of plasma into a clean polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) and vortex for 2 minutes.[3]

  • Add 5.0 mL of ethyl acetate as the extraction solvent.[3]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the samples at approximately 3,500 rpm for 30 minutes to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[3]

  • Reconstitute the dried residue in 250 µL of the mobile phase.[3]

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic Conditions

The following conditions are based on typical reverse-phase HPLC methods for Amprenavir analysis.[1][3]

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Zorbax C18, 50 mm x 4.6 mm, 5.0 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water: Methanol (60:10:30, v/v/v)[3]
Flow Rate 0.60 mL/min[3]
Injection Volume 5.0 µL[3]
Column Temperature 30°C[3]
Autosampler Temp. 5°C[3]
Run Time Approximately 6 minutes[3]
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM).[1]

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Amprenavir: m/z 506.2 → 89.1[3]this compound: m/z 510.2 → 93.1 (projected)
Ion Source Temp. 500°C
Collision Gas Argon

Quantitative Data Summary

The performance of the method is summarized below. The linearity, precision, and accuracy meet the typical requirements for bioanalytical assays.

ParameterResult
Linearity Range 0.15 - 1500 ng/mL[3]
Correlation Coefficient (r²) > 0.990[3]
Lower Limit of Quantification 0.05 µg/mL (50 ng/mL)[1]
Intra-day Precision (%RSD) < 4.21%[3]
Inter-day Precision (%RSD) 4.7% to 6.2%[1]
Accuracy 96.0% to 103.0%[1]
Extraction Recovery 90.8% to 96.4%[1][3]

Diagrams and Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (250 µL) add_is 2. Add this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Ethyl Acetate vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject separate 11. Chromatographic Separation (C18) inject->separate ionize 12. Electrospray Ionization (ESI+) separate->ionize detect 13. MS/MS Detection (MRM) ionize->detect quantify 14. Data Quantification detect->quantify

Caption: Experimental workflow for the quantification of Amprenavir.

G cluster_chromatography Chromatography System cluster_detection Mass Spectrometry System cluster_data Data Processing mobile_phase Mobile Phase (ACN/H2O/MeOH) pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column C18 Column injector->column esi ESI Source column->esi Eluent quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 quad2 Quadrupole 2 (Q2) Collision Cell quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Selection quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Caption: Key components of the LC-MS/MS system.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the chromatographic separation and quantification of Amprenavir and its deuterated internal standard, this compound. The detailed protocol for sample preparation and instrument parameters, along with the summarized performance data, offers a solid foundation for researchers in the field of antiretroviral drug analysis. This method is suitable for high-throughput applications in clinical and research settings.

References

Application Notes and Protocols for Amprenavir Analysis Using Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Amprenavir for quantitative analysis, utilizing Amprenavir-d4 as a stable isotope-labeled internal standard. The following sections offer a comparative overview of common extraction techniques, comprehensive experimental protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction to Amprenavir Analysis

Amprenavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. Accurate quantification of Amprenavir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for Amprenavir and its metabolites include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired balance between recovery, cleanliness of the extract, throughput, and cost. The following table summarizes key quantitative performance metrics for the different techniques discussed in this document.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte AmprenavirAmprenavirAmprenavir
Internal Standard This compoundThis compoundThis compound
Matrix Human PlasmaHuman PlasmaHuman Plasma
Typical Recovery (%) > 90%85-105%[1]> 88%[2]
Matrix Effect Moderate to HighLow to ModerateLow
Lower Limit of Quantification (LLOQ) ~1 ng/mL[1]0.05 µg/mL[3]25 ng/mL[4]
Linearity Range 1 - 600 ng/mL[1]0.05 - 10.0 µg/mL[3]25 - 10,000 ng/mL[4]
Throughput HighModerateModerate to Low
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Detailed step-by-step protocols for each of the three major sample preparation techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing the bulk of proteins from a plasma sample. It is a high-throughput technique suitable for large sample batches.

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • LC-MS/MS vials

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 600 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS/MS vial for analysis.

Workflow Diagram:

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (200 µL) is 2. Add this compound IS (50 µL) plasma->is mix1 3. Vortex is->mix1 ppt 4. Add Acetonitrile (600 µL) mix1->ppt mix2 5. Vortex Vigorously (1 min) ppt->mix2 centrifuge 6. Centrifuge (14,000 x g, 10 min) mix2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis 8. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow for Amprenavir Analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Human plasma sample (200 µL)[5]

  • This compound internal standard working solution (50 µL, 1 µg/mL)[5]

  • Ethyl acetate (500 µL)[5]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solution (e.g., 500 µL of mobile phase)[5]

  • LC-MS/MS vials

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[5]

  • Add 50 µL of the 1 µg/mL this compound internal standard working solution.[5]

  • Vortex for 15 seconds.[5]

  • Add 500 µL of ethyl acetate to the tube.[5]

  • Vortex vigorously for 5 minutes to ensure thorough extraction.[5]

  • Centrifuge at 4500 rpm for 25 minutes at 5°C to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 500 µL of the mobile phase.[5]

  • Vortex briefly and transfer the reconstituted sample to an LC-MS/MS vial for analysis.

LLE_Workflow

Solid-Phase Extraction Workflow for Amprenavir Analysis.

Concluding Remarks

The choice of sample preparation technique for Amprenavir analysis should be guided by the specific requirements of the study. Protein precipitation offers speed and high throughput, making it suitable for screening purposes. Liquid-liquid extraction provides a cleaner sample and is a cost-effective option for many applications. Solid-phase extraction delivers the highest level of sample cleanup, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in complex bioanalytical methods. The use of this compound as an internal standard is strongly recommended for all techniques to ensure the highest quality of quantitative data.

References

Application Note: Utilizing Amprenavir-d4 for Enhanced Pharmacokinetic Assessment of Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is an antiretroviral protease inhibitor indicated for the treatment of HIV-1 infection. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Amprenavir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical quantification. This method offers high selectivity, sensitivity, and accuracy by minimizing variations from sample preparation and matrix effects, thereby providing reliable data for pharmacokinetic modeling. This application note provides a comprehensive protocol for conducting a pharmacokinetic study of Amprenavir using this compound as an internal standard.

Rationale for Using this compound

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with Amprenavir, ensuring they behave similarly during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: The deuterated standard co-elutes with the analyte, allowing for effective compensation of ion suppression or enhancement caused by the biological matrix.

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, variability introduced during sample handling and analysis is significantly reduced.

Metabolic Pathway of Amprenavir

Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The main metabolic routes involve oxidation of the tetrahydrofuran and aniline moieties.[1] These oxidized metabolites can then undergo further conjugation with glucuronic acid, forming minor metabolites that are excreted in urine and feces.[1]

Amprenavir_Metabolism Amprenavir Amprenavir Oxidized_Metabolites Oxidized Metabolites (Tetrahydrofuran & Aniline Moieties) Amprenavir->Oxidized_Metabolites CYP3A4 Glucuronide_Conjugates Glucuronide Conjugates Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation Excretion Excretion (Urine and Feces) Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Amprenavir.

Experimental Protocols

Pharmacokinetic Study Design

This protocol outlines a single-dose pharmacokinetic study in healthy adult volunteers.

  • Subjects: A cohort of healthy adult male and female subjects (n=10-20) who have provided informed consent.

  • Pre-study Screening: Subjects undergo a full medical screening, including blood chemistry, hematology, and urinalysis, to ensure they meet the inclusion criteria.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of 600 mg Amprenavir.

  • Blood Sampling: Venous blood samples (approximately 3 mL) are collected into EDTA-containing tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

PK_Study_Workflow cluster_subjects Subject Recruitment & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Screening Screening of Healthy Volunteers Dosing Single Oral Dose of 600 mg Amprenavir Screening->Dosing Blood_Draw Serial Blood Sampling (0-24h) Dosing->Blood_Draw Centrifugation Plasma Separation (Centrifugation) Blood_Draw->Centrifugation Storage Storage at -80°C Centrifugation->Storage Sample_Prep Plasma Sample Preparation Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Pharmacokinetic study workflow.

Bioanalytical Method: LC-MS/MS

1. Materials and Reagents:

  • Amprenavir reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (for calibration standards and quality controls)

2. Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of Amprenavir and this compound in methanol.

  • Prepare working solutions for calibration standards and quality controls by serial dilution of the Amprenavir stock solution.

  • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
Amprenavir506.2 -> 418.1
This compound510.2 -> 422.1
Dwell Time100 ms

Data Presentation

Pharmacokinetic Parameters of Amprenavir

The following table summarizes typical pharmacokinetic parameters for a single 600 mg oral dose of Amprenavir in healthy volunteers.

ParameterSymbolMean Value (± SD)Unit
Maximum Plasma ConcentrationCmax2.75 (± 0.83)µg/mL
Time to Maximum ConcentrationTmax1.75 (median)h
Area Under the Curve (0-∞)AUC(0-∞)8.26 (± 2.51)µg·h/mL
Elimination Half-lifet1/27.1 - 10.6h

Data compiled from literature sources.

Bioanalytical Method Validation Summary

A summary of the validation parameters for the LC-MS/MS method should be presented as follows.

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 1010 ng/mL
Intra-day Precision (%CV)≤ 15%< 10%
Inter-day Precision (%CV)≤ 15%< 12%
Accuracy (%Bias)Within ±15%-5% to +8%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%< 10%

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Amprenavir in plasma samples for pharmacokinetic studies. The detailed protocols and methodologies presented in this application note offer a framework for researchers to accurately characterize the pharmacokinetic profile of Amprenavir, contributing to a better understanding of its clinical pharmacology.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Amprenavir Using Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic Drug Monitoring (TDM) of amprenavir is crucial to ensure optimal drug exposure, maximizing therapeutic efficacy while minimizing the risk of concentration-dependent toxicities. The significant inter-individual pharmacokinetic variability of amprenavir underscores the importance of personalized dosing strategies guided by TDM. The use of a stable isotope-labeled internal standard, such as Amprenavir-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for accurate and precise quantification. This document provides detailed application notes and protocols for the determination of amprenavir in human plasma for TDM purposes, employing this compound as the internal standard. Deuterated internal standards are chemically identical to the analyte, allowing them to co-elute during chromatography and experience similar ionization effects, which corrects for variations during sample preparation and analysis, thereby enhancing the reliability of the results.[1]

Mechanism of Action and Metabolism

Amprenavir is an inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[2] By binding to the active site of the protease, amprenavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[3] The primary route of amprenavir metabolism is hepatic, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This metabolic pathway is a key consideration in TDM, as co-administration of drugs that induce or inhibit CYP3A4 can significantly alter amprenavir concentrations.

Amprenavir Mechanism of Action and Metabolism cluster_0 HIV Life Cycle Inhibition cluster_1 Hepatic Metabolism HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Immature Virion Immature Virion HIV Protease->Immature Virion Blocked by Amprenavir Amprenavir Amprenavir Amprenavir->HIV Protease Inhibition Amprenavir_Metabolism Amprenavir CYP3A4 CYP3A4 Enzyme Amprenavir_Metabolism->CYP3A4 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion

Amprenavir's dual action: HIV protease inhibition and hepatic metabolism.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of amprenavir using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1.0 - 2100.0 ng/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = 0.00258x + 0.00714

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)1.0≤ 8.5≤ 8.595.0 - 105.095.0 - 105.0
Low QC (LQC)4.0≤ 8.5≤ 8.598.6197.35
Medium QC (MQC)200.0≤ 8.5≤ 8.599.28102.8
High QC (HQC)500.0≤ 8.5≤ 8.5101.8699.28

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)
LQC4.097.35
MQC200.098.61
HQC500.0102.65

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for the therapeutic drug monitoring of amprenavir using this compound is provided below.

Materials and Reagents
  • Amprenavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

Preparation of Stock and Working Solutions
  • Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve amprenavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the amprenavir stock solution in a 50:50 methanol:water mixture to create calibration standards with concentrations ranging from 1.0 to 2100.0 ng/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4500 rpm for 25 minutes at 5°C.[4]

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 500 µL of the mobile phase.[4]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Start Start: Plasma Sample (200 µL) Add_IS Add Internal Standard (this compound, 50 µL) Start->Add_IS Add_Extraction_Solvent Add Ethyl Acetate (500 µL) Add_IS->Add_Extraction_Solvent Vortex_1 Vortex (5 min) Add_Extraction_Solvent->Vortex_1 Centrifuge Centrifuge (4500 rpm, 25 min, 5°C) Vortex_1->Centrifuge Transfer_Supernatant Transfer Organic Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (N2, 37°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (500 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Liquid-liquid extraction protocol for amprenavir from plasma samples.

LC-MS/MS Conditions
  • LC System: Shimadzu HPLC system or equivalent.[1][4]

  • Column: Zorbax C18 analytical column (50 mm × 4.6 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 0.1% v/v formic acid in water (e.g., 60:30:10 v/v/v).[4]

  • Flow Rate: 0.70 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.

  • Ionization Source Temperature: 500°C.[4]

  • Ion Spray Voltage: 4500 V.[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amprenavir: m/z 506.2 → 71.0[5]

    • This compound: m/z 510.2 → (Product ion to be determined based on fragmentation, expected to be similar to amprenavir with a +4 Da shift)

Principle of Deuterated Internal Standard in LC-MS/MS cluster_0 Chromatographic Separation cluster_1 Mass Spectrometric Detection cluster_2 Data Analysis Sample Injection Sample Injection LC Column LC Column Sample Injection->LC Column Co-elution Co-elution LC Column->Co-elution Analyte + IS Ion Source Ion Source Co-elution->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization Detector Detector Mass Analyzer->Detector Quantification Quantification Detector->Quantification Peak Area Ratio (Analyte / IS) Concentration Determination Concentration Determination Quantification->Concentration Determination Calibration Curve Amprenavir Amprenavir Amprenavir->Mass Analyzer m/z 506.2 This compound (IS) This compound (IS) This compound (IS)->Mass Analyzer m/z 510.2

Workflow for quantification using a deuterated internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of amprenavir in human plasma. The use of a deuterated internal standard is paramount for achieving the high level of accuracy and precision required for clinical decision-making. This application note and the detailed protocols serve as a comprehensive guide for researchers and clinicians involved in the TDM of antiretroviral therapies, ultimately contributing to the optimization of treatment outcomes for individuals with HIV.

References

Application Note: Quantification of Amprenavir in Tissue Samples using a Validated LC-MS/MS Method with Amprenavir-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Amprenavir in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Amprenavir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol provides a comprehensive guide for tissue homogenization, protein precipitation-based extraction, and subsequent LC-MS/MS analysis. The method has been validated according to FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and recovery. This application note is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic and tissue distribution studies of Amprenavir.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for the lifecycle of the virus. By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyprotein precursors, leading to the formation of immature and non-infectious viral particles. Understanding the distribution of Amprenavir in various tissues is critical for evaluating its efficacy and potential for toxicity in preclinical and clinical studies.

This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Amprenavir in tissue homogenates. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method. The sample preparation involves tissue homogenization followed by a straightforward protein precipitation procedure, which allows for efficient extraction of the analyte and high sample throughput.

Experimental Protocols

Materials and Reagents
  • Amprenavir (purity ≥98%)

  • This compound (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control tissue matrix (e.g., rat liver)

Equipment
  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • pH meter

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Amprenavir and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Calibration standards and quality control (QC) samples were prepared by spiking known amounts of Amprenavir working solutions into blank tissue homogenate. The concentration range for the calibration curve was 1-1000 ng/mL. QC samples were prepared at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Sample Preparation
  • Tissue Homogenization: Accurately weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube. Add 500 µL of ice-cold ultrapure water. Homogenize the tissue until a uniform suspension is obtained.

  • Protein Precipitation: To a 100 µL aliquot of the tissue homogenate, add 50 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds. Add 400 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.1-4.0 min: Return to 10% B and equilibrate

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amprenavir: 506.2 → 418.2 (Quantifier), 506.2 → 392.2 (Qualifier)

    • This compound: 510.2 → 422.2

  • Collision Energy: Optimized for each transition

  • Source Temperature: 500°C

Data Presentation

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

Parameter Result
Linearity (r²) >0.99
Range 1-1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy and Precision
QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 35.8103.26.5101.7
Medium 3004.198.55.299.8
High 8003.5101.14.8100.5
Recovery and Matrix Effect
QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 392.598.7
Medium 30095.1101.2
High 80094.399.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (100 mg) homogenization Homogenization (500 µL Ultrapure Water) tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate is_addition Add this compound IS (50 µL) homogenate->is_addition ppt Protein Precipitation (400 µL Acetonitrile) is_addition->ppt centrifugation Centrifugation (14,000 rpm, 10 min) ppt->centrifugation supernatant Supernatant centrifugation->supernatant injection Inject 10 µL supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the extraction and analysis of Amprenavir from tissue samples.

Amprenavir Mechanism of Action: HIV Protease Inhibition

hiv_protease_inhibition cluster_viral_replication HIV Replication Cycle cluster_inhibition Inhibition by Amprenavir gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage Site immature_virion Immature Virion gag_pol->immature_virion structural_proteins Structural Proteins hiv_protease->structural_proteins Cleaves into viral_enzymes Viral Enzymes hiv_protease->viral_enzymes Cleaves into blocked_protease Inactive HIV Protease mature_virion Mature, Infectious Virion structural_proteins->mature_virion viral_enzymes->mature_virion immature_virion->mature_virion Maturation Blocked amprenavir Amprenavir amprenavir->hiv_protease Binds to Active Site

Caption: Amprenavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein and viral maturation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Amprenavir in tissue samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple and efficient sample preparation procedure makes this method suitable for high-throughput analysis in preclinical pharmacokinetic and tissue distribution studies. The provided protocol and validation data demonstrate the robustness and reliability of this method for its intended purpose.

Troubleshooting & Optimization

How to address matrix effects in Amprenavir-d4 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Amprenavir-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of Amprenavir?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Amprenavir, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4][5] For instance, phospholipids, which are abundant in biological matrices like plasma, are a common cause of ion suppression in electrospray ionization (ESI) mode.[6][7]

Q2: Why is a deuterated internal standard like this compound used, and how does it theoretically correct for matrix effects?

A2: A deuterated internal standard (IS) such as this compound is a stable isotope-labeled version of the analyte where some hydrogen atoms are replaced by deuterium.[4] The key principle is that the deuterated IS is chemically and physically almost identical to the non-labeled analyte.[4] Consequently, it is expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement as Amprenavir.[8] By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects should be normalized, leading to more accurate and precise quantification.[4]

Q3: Can this compound completely eliminate inaccuracies caused by matrix effects?

A3: While this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction.[2][9] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Amprenavir and this compound.[8][10] If this chromatographic separation occurs in a region where there is significant ion suppression, the analyte and the internal standard will be exposed to different matrix components as they elute, leading to differential matrix effects and potentially inaccurate results.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound LC-MS analysis.

Issue 1: Poor reproducibility and accuracy despite using this compound.

Possible Cause: Differential matrix effects due to chromatographic separation of Amprenavir and this compound.

Troubleshooting Steps:

  • Verify Co-elution:

    • Inject a solution containing both Amprenavir and this compound and carefully examine their chromatograms.

    • Ensure that the peaks for both compounds completely overlap. Even a slight separation can lead to different degrees of ion suppression.[8]

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.

    • Change the Stationary Phase: Experiment with a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity and potentially achieve better co-elution.

  • Evaluate Matrix Effects Systematically:

    • Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.

    • If the elution time of your compounds falls within a zone of high suppression, adjust the chromatography to move the peaks to a cleaner region.

Experimental Protocol: Post-Column Infusion to Detect Ion Suppression

This protocol helps to qualitatively identify regions of ion suppression or enhancement in a blank matrix extract.

Materials:

  • Syringe pump

  • T-union

  • Syringe with a standard solution of Amprenavir

  • Prepared blank matrix extract (e.g., plasma processed with your sample preparation method)

  • LC-MS/MS system

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the T-union.

    • Connect the syringe pump containing the Amprenavir solution to the second port of the T-union.

    • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min) to introduce a steady stream of Amprenavir into the MS.

    • Monitor the Amprenavir signal to establish a stable baseline.

  • Injection:

    • Inject the blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the Amprenavir signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Troubleshooting Paths cluster_3 Advanced Analysis cluster_4 Resolution Problem Poor Reproducibility and/or Inaccuracy Check_Coelution Verify Co-elution of Amprenavir and this compound Problem->Check_Coelution Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Check_Coelution->Optimize_Chroma Separation Observed Evaluate_Matrix Systematically Evaluate Matrix Effects Check_Coelution->Evaluate_Matrix Co-elution Confirmed Resolution Achieve Co-elution in 'Clean' Chromatographic Region Optimize_Chroma->Resolution Post_Column Perform Post-Column Infusion Experiment Evaluate_Matrix->Post_Column Change_Prep Modify Sample Preparation Post_Column->Change_Prep Suppression Zone Identified Post_Column->Resolution No Significant Suppression Change_Prep->Optimize_Chroma

References

Technical Support Center: Amprenavir-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amprenavir-d4 analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a weak or inconsistent signal for this compound. What are the potential causes?

A weak or inconsistent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.

Q2: How can I optimize my sample preparation to enhance this compound signal?

Effective sample preparation is crucial for minimizing matrix effects and improving analyte signal. Ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, is a common cause of poor signal intensity.

Here are some strategies to improve your sample preparation:

  • Protein Precipitation: This is a common and straightforward method. However, it may not be sufficient to remove all interfering substances. Using a mixture of methanol and zinc sulfate for precipitation can be an effective approach.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract compared to protein precipitation. Ethyl acetate is a commonly used solvent for extracting Amprenavir.

  • Solid-Phase Extraction (SPE): SPE can offer more selective sample cleanup, leading to a significant reduction in matrix effects.

  • Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.

Below is a sample protocol for liquid-liquid extraction:

Experimental Protocol: Liquid-Liquid Extraction for Plasma Samples

  • To 200 µL of the plasma sample, add 50 µL of the this compound internal standard solution.

  • Vortex the mixture for 15 seconds.

  • Add 500 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge the sample at 4500 rpm for 25 minutes at 5°C.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Q3: What are the optimal Liquid Chromatography (LC) conditions for this compound analysis?

Proper chromatographic separation is key to resolving this compound from potentially interfering compounds.

  • Column: A reversed-phase C18 column is commonly used for the separation of Amprenavir.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier (such as formic acid). The addition of formic acid helps to promote the protonation of Amprenavir, which is beneficial for positive ion mode mass spectrometry.

  • Flow Rate: Flow rates are typically in the range of 0.4 to 0.8 mL/min.

  • Gradient vs. Isocratic Elution: Both gradient and isocratic elution can be used. A gradient can help in separating the analyte from matrix components that elute at different times.

Table 1: Example Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Zorbax C18 (50 x 4.6 mm, 3.5 µm)Symmetry C18 (50 x 4.6 mm, 3.5 µm)
Mobile Phase 60:10:30 (v/v/v) Methanol: 0.1% Formic Acid: Acetonitrile90:10 (v/v) Acetonitrile: 0.1% Formic Acid
Flow Rate 0.7 mL/min0.7 mL/min
Elution Mode IsocraticIsocratic

Q4: What are the recommended Mass Spectrometry (MS) settings for this compound?

Optimizing the mass spectrometer parameters is essential for maximizing the signal intensity of this compound.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Amprenavir analysis.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

  • Ion Source Parameters: The ion source temperature, ion spray voltage, and gas pressures (nebulizer, curtain, and collision gas) should be optimized to achieve the best signal.

Table 2: Example Mass Spectrometry Parameters for Amprenavir and its Deuterated Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Amprenavir506.271.0
Fosthis compound590.261.0

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. It is crucial to determine the correct precursor and product ions for your specific internal standard.

Troubleshooting Workflow

If you are experiencing low signal intensity for this compound, follow this logical troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Low this compound Signal check_ms Q1: Verify MS Parameters - Correct m/z transitions? - Ion source parameters optimized? start->check_ms check_lc Q2: Evaluate Chromatography - Peak shape acceptable? - Consistent retention time? check_ms->check_lc Parameters OK optimize_ms Action: Optimize MS Settings - Infuse standard to tune parameters - Verify gas flows and voltages check_ms->optimize_ms Parameters Not Optimal check_sample_prep Q3: Review Sample Preparation - Extraction recovery sufficient? - Potential for matrix effects? check_lc->check_sample_prep Chromatography OK optimize_lc Action: Adjust LC Method - Modify mobile phase composition - Change gradient profile - Try a different column check_lc->optimize_lc Poor Peak Shape/ Inconsistent RT optimize_sample_prep Action: Improve Sample Cleanup - Switch to SPE or LLE - Dilute sample extract - Use a different extraction solvent check_sample_prep->optimize_sample_prep High Matrix Effects/ Low Recovery solution Solution: Signal Intensity Improved check_sample_prep->solution Preparation OK optimize_ms->check_lc optimize_lc->check_sample_prep optimize_sample_prep->solution ExperimentalWorkflow cluster_sample_prep 1. Sample Preparation cluster_lc_separation 2. LC Separation cluster_ms_detection 3. MS/MS Detection cluster_data_analysis 4. Data Analysis sample Biological Matrix (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution injection Inject Sample reconstitution->injection column Reversed-Phase C18 Column injection->column elution Isocratic or Gradient Elution column->elution ionization Electrospray Ionization (ESI+) elution->ionization precursor_selection Precursor Ion Selection (Quadrupole 1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Quadrupole 2) precursor_selection->fragmentation product_selection Product Ion Selection (Quadrupole 3) fragmentation->product_selection detection Detector product_selection->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Internal Standard integration->quantification

Troubleshooting poor peak shape for Amprenavir-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Amprenavir-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape problem in reversed-phase HPLC and is often observed for basic compounds like Amprenavir. The ideal chromatographic peak has a Gaussian shape with a tailing factor of 1.[1] Tailing occurs when a portion of the analyte is more retained than the bulk, leading to an asymmetrical peak. The primary causes include:

  • Secondary Silanol Interactions: The most frequent cause for basic analytes is the interaction between the positively charged analyte and ionized residual silanol groups (-Si-O⁻) on the silica-based column packing.[2][3] These interactions provide a secondary, stronger retention mechanism that delays a fraction of the analyte from eluting.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[2] Furthermore, at a pH above 3-4, residual silanols on the silica support become ionized and more interactive.[2][3]

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column inlet frit or the stationary phase can distort the peak flow path, causing tailing for all peaks.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to classic symptoms of a right-triangle peak shape and a decrease in retention time as the concentration increases.[4][6]

Q2: My this compound peak is broad. What are the likely causes?

Broad peaks indicate a loss of chromatographic efficiency. While some causes overlap with peak tailing, common reasons for peak broadening include:

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread out before and after separation.[2]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 20% acetonitrile), it can lead to poor peak shape and broadening.[5][7] The sample diluent should be as close as possible to the mobile phase composition.[7]

  • Column Degradation: Over time, especially under aggressive pH (>8) or high-temperature conditions, the silica packing can dissolve, creating a void at the column inlet.[4] This leads to a disrupted flow path and broadened or split peaks.

Q3: What can I do to fix peak tailing for this compound?

To mitigate peak tailing, you need to address the underlying chemical or physical issues:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an acidifier like formic acid, orthophosphoric acid, or trifluoroacetic acid (TFA).[3][8] This ensures that the basic this compound molecule is fully protonated (positively charged) and, more importantly, suppresses the ionization of residual silanol groups, minimizing the secondary interactions.[3][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups.[3] Columns that are "end-capped" have had most of the remaining silanols chemically deactivated, which is crucial for analyzing basic compounds.[2]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites and improve the peak shape of the analyte.

  • Reduce Sample Concentration: To check for column overload, dilute your sample by a factor of 10 and reinject. If the peak shape and retention time improve, the original concentration was too high.[4][6]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might cause peak distortion.[4]

Q4: My peak shape has suddenly worsened for all analytes, including this compound. Where should I look first?

If all peaks in the chromatogram are affected similarly, the problem is likely systemic and located before the separation occurs.[1][4]

  • Check for a Blocked Frit: The most common cause is a partially blocked inlet frit on the column, often due to debris from pump seals, injector rotors, or unfiltered samples.[4]

  • Inspect for System Leaks: Check for loose fittings, particularly between the column and the detector, which can cause peak distortion.[1]

  • Column Void/Collapse: A sudden physical shock or aggressive mobile phase conditions can cause the packed bed to settle, creating a void at the top of the column.[4][9]

A simple first step is to reverse and flush the column (disconnecting it from the detector) to try and dislodge particulate matter from the inlet frit.[4] If this fails, replacing the column is the next logical step to confirm if the column is the source of the problem.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues for this compound.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_system System & Column Issues cluster_solutions_method Method & Chemical Issues Problem Poor Peak Shape (Tailing, Broadening, Splitting) CheckAllPeaks Affects All Peaks? Problem->CheckAllPeaks CheckAnalyte Affects Only this compound (or basic analytes)? CheckAllPeaks->CheckAnalyte No SystemIssue Potential System/Physical Issue CheckAllPeaks->SystemIssue Yes MethodIssue Potential Chemical/Method Issue CheckAnalyte->MethodIssue Yes Sol_Frit Backflush Column (to clear frit) SystemIssue->Sol_Frit Sol_Void Replace Column SystemIssue->Sol_Void Sol_Leak Check Fittings for Leaks SystemIssue->Sol_Leak Sol_pH Lower Mobile Phase pH (e.g., to pH 2.5-3.5) MethodIssue->Sol_pH Sol_Column Use High-Purity, End-Capped Column MethodIssue->Sol_Column Sol_Solvent Match Sample Solvent to Mobile Phase MethodIssue->Sol_Solvent Sol_Conc Reduce Sample Concentration MethodIssue->Sol_Conc

Troubleshooting workflow for poor HPLC peak shape.

Recommended HPLC Parameters & Protocols

While the optimal method depends on the specific application and instrumentation, the following tables provide recommended starting parameters for this compound analysis based on established methods for Amprenavir and its prodrug, Fosamprenavir.[8][10]

Table 1: Recommended HPLC Starting Conditions
ParameterRecommendationRationale
Column High-Purity, End-Capped C18 (e.g., Zorbax, X-Bridge) 100-150 mm length, 4.6 mm i.d., 3.5-5 µm particle sizeInert C18 phases with end-capping are essential to minimize silanol interactions with the basic analyte.[2][8]
Mobile Phase A 0.1% Formic Acid or Orthophosphoric Acid in WaterLowers pH to suppress silanol ionization and ensures consistent protonation of this compound.[3][8]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength for this class of compounds.[8]
pH 2.5 - 4.0Operating in this range is a good compromise for analyte ionization and column stability.[3][4]
Detection UV at ~265 nmA common wavelength for detecting Fosamprenavir/Amprenavir.[8][10]
Column Temp. 30 - 40 °CElevated temperature can improve peak efficiency, but avoid exceeding 40-60°C with silica columns at low pH.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm i.d. column. Adjust as needed for column dimension.[8]
Injection Vol. 5 - 20 µLKeep volume low to prevent overload.
Sample Diluent Mobile Phase (at initial conditions) or Water/Acetonitrile (e.g., 80:20)Ensures compatibility with the mobile phase to prevent peak distortion.[7]
Experimental Protocol: General Procedure for Sample Preparation and Analysis

This protocol outlines a general methodology for the analysis of this compound.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Filter both phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[6]

    • Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles.[6]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare working standards by serially diluting the stock solution with the sample diluent (e.g., 80:20 Water/Acetonitrile) to the desired concentration range.

  • Sample Preparation (from plasma):

    • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

    • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Extraction: Carefully transfer the supernatant to a clean vial for injection. If necessary, evaporate the supernatant to dryness under nitrogen and reconstitute in the sample diluent.

  • HPLC System Setup and Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[3]

    • Set up the instrument with the parameters outlined in Table 1. A gradient elution is often used, for example:

      • Start at 25% Acetonitrile.

      • Ramp to 70% Acetonitrile over 8 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and re-equilibrate.

    • Inject a blank (sample diluent) first, followed by the standard solutions and then the prepared samples.

References

Technical Support Center: Amprenavir-d4 Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of amprenavir-d4 in frozen plasma samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound stability in frozen plasma samples.

Issue Potential Cause Recommended Solution
High variability in this compound concentration between aliquots of the same sample. Inconsistent thawing procedures. Partial thawing and refreezing.Ensure samples are thawed uniformly and completely before analysis. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes after the initial thaw if multiple analyses are required.
Different chromatographic retention times for amprenavir and this compound. Isotope effect of deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte.This is a known phenomenon. Ensure that the integration parameters for both peaks are optimized. The peak area ratio should still provide accurate quantification if the method is properly validated.
Low recovery of this compound after extraction from plasma. Inefficient protein precipitation or liquid-liquid extraction. Binding of the analyte to labware.Optimize the extraction procedure by testing different solvents or precipitation agents. Use low-binding microcentrifuge tubes and pipette tips. Ensure the pH of the sample is optimal for extraction.
Apparent degradation of this compound over time, even at low temperatures. Presence of residual enzymatic activity in the plasma. Oxidation or hydrolysis.Ensure plasma is separated from whole blood promptly after collection. Store samples at ultra-low temperatures (-70°C or lower) for long-term storage. Consider the addition of enzyme inhibitors, although this is not standard practice for routine bioanalysis.
Inconsistent results when using different lots of plasma. Matrix effects can vary between different sources of plasma, affecting ionization efficiency in LC-MS/MS analysis.A stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects. However, significant variations should be investigated. It is crucial to use a validated bioanalytical method.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of amprenavir in frozen human plasma?

A1: Studies have shown that amprenavir is stable in human plasma for extended periods when stored at appropriate frozen temperatures. One study has confirmed the stability of amprenavir in plasma for up to 32 months when stored at or below -30°C. Another study demonstrated stability for 60 days at both -20°C and -70°C.[1] Generally, for HIV protease inhibitors, storage at -20°C or -70°C is considered adequate for long-term stability.[2][3][4]

Q2: Is this compound expected to have the same stability profile as unlabeled amprenavir?

A2: Yes, deuterated internal standards like this compound are chemically very similar to their unlabeled counterparts and are expected to have comparable stability profiles under the same storage conditions. The primary purpose of using a stable isotope-labeled internal standard is to mimic the behavior of the analyte during sample preparation and analysis.

Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

A3: Most validated bioanalytical methods for antiretroviral drugs, including protease inhibitors, demonstrate stability for at least three freeze-thaw cycles.[4][5] However, it is best practice to minimize the number of freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes for different analytical runs if multiple assays are planned.

Q4: What are the optimal storage temperatures for long-term stability of this compound in plasma?

A4: For long-term storage, temperatures of -20°C or -70°C are recommended.[1][2] Ultra-low temperatures, such as -70°C or -80°C, are generally preferred for preserving the integrity of biological samples over many months or years.

Q5: Can I use plasma that has been stored for an extended period for a new study?

A5: If the storage conditions have been consistently maintained at -20°C or below, and the duration is within the known stability period for amprenavir, the samples are likely viable. However, it is highly recommended to re-validate the stability of the analyte in a subset of these long-term storage samples before proceeding with the analysis of the entire batch.

Quantitative Stability Data

The following tables summarize the long-term stability of amprenavir and other HIV protease inhibitors in frozen human plasma. The data is presented as the mean percentage of the initial concentration remaining after storage.

Table 1: Long-Term Stability of Amprenavir in Frozen Human Plasma

Storage TemperatureDurationMean Concentration Remaining (%)Reference
-20°C60 DaysNot specified, but stated as stable[1]
-70°C60 DaysNot specified, but stated as stable[1]
≤ -30°C32 MonthsNot specified, but confirmed stable

Table 2: Long-Term Stability of Other HIV Protease Inhibitors in Frozen Human Plasma

DrugStorage TemperatureDurationMean Concentration Remaining (%)Reference
Nelfinavir-20°C9 MonthsSignificant degradation observed[2]
Nelfinavir-70°C11 MonthsStable[2]
Saquinavir-20°C356 DaysStable[3]
Indinavir-70°C9 MonthsStable[4]
Lopinavir-20°C15 DaysStable[6]
Atazanavir-15°C129 DaysStable[7]
Darunavir-70°C60 DaysStable[8]
Ritonavir-70°C60 DaysStable[8]

Experimental Protocols

Protocol for Long-Term Freezer Stability Assessment

This protocol outlines the key steps for evaluating the long-term stability of this compound in frozen plasma.

  • Preparation of Quality Control (QC) Samples:

    • Use a pooled batch of human plasma (with the same anticoagulant as the study samples).

    • Spike the plasma with known concentrations of amprenavir and this compound to prepare low and high QC samples.

    • Aliquot these QC samples into individual, clearly labeled cryovials for each time point and storage condition to be tested.

  • Storage:

    • Store the aliquoted QC samples at the intended long-term storage temperatures (e.g., -20°C and -70°C).

    • A subset of QC samples ("time zero" samples) should be analyzed immediately to establish the baseline concentration.

  • Sample Analysis:

    • At each designated time point (e.g., 1, 3, 6, 12, 24, 32 months), retrieve a set of low and high QC samples from each storage temperature.

    • Allow the samples to thaw completely at room temperature.

    • Extract amprenavir and this compound from the plasma using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the concentration of amprenavir in the stored QC samples against a freshly prepared calibration curve.

    • The stability is assessed by comparing the mean concentration of the stored QC samples to the mean concentration of the "time zero" samples.

    • The acceptance criterion is typically that the mean concentration of the stored samples should be within ±15% of the "time zero" concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Long-Term Stability Assessment A Prepare Low & High QC Samples in Pooled Human Plasma B Aliquot QC Samples for Each Time Point & Temperature A->B C Analyze 'Time Zero' Samples (Baseline) B->C D Store QC Samples at -20°C and -70°C B->D H Compare Stored QC Concentration to 'Time Zero' Concentration C->H Baseline Data E Retrieve Samples at Designated Time Points D->E F Thaw & Extract This compound E->F G Analyze by Validated LC-MS/MS F->G G->H I Stability Confirmed if Mean Concentration is within ±15% H->I

Caption: Workflow for assessing long-term stability of this compound in frozen plasma.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent this compound Results CheckMethod Is the Bioanalytical Method Validated? Start->CheckMethod ValidateMethod Validate Method per Regulatory Guidelines CheckMethod->ValidateMethod No CheckStorage Review Sample Storage Conditions CheckMethod->CheckStorage Yes ValidateMethod->Start Re-analyze TempDeviation Temperature Deviations? CheckStorage->TempDeviation Consistent? FlagData Flag Data as Potentially Compromised CheckStorage->FlagData No TempDeviation->FlagData Yes CheckHandling Review Sample Handling Procedures TempDeviation->CheckHandling No FreezeThaw Excessive Freeze-Thaw Cycles? CheckHandling->FreezeThaw Consistent? Retrain Retrain Personnel on Proper Handling CheckHandling->Retrain No FreezeThaw->Retrain Yes CheckIS Investigate Internal Standard Performance FreezeThaw->CheckIS No Retrain->Start Re-analyze Chromatography Review Chromatography (Peak Shape, Retention Time) CheckIS->Chromatography Performance Issues? End Consistent Results CheckIS->End No Issues MatrixEffects Assess for Matrix Effects Chromatography->MatrixEffects MatrixEffects->End

Caption: Logical workflow for troubleshooting inconsistent this compound stability results.

References

Technical Support Center: Optimizing Solid-Phase Extraction of Amprenavir with Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of Amprenavir, using Amprenavir-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard in SPE?

A1: this compound is a deuterated form of Amprenavir. It is chemically identical to Amprenavir, ensuring that it behaves similarly during the extraction and analysis process. Its slightly higher mass allows it to be distinguished from the non-deuterated Amprenavir by a mass spectrometer. Using an internal standard like this compound helps to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

Q2: What type of SPE sorbent is most suitable for Amprenavir extraction?

A2: Reversed-phase sorbents are commonly used for the extraction of Amprenavir from biological matrices. C18 and polymeric reversed-phase sorbents have been shown to be effective.[1][2][3] The choice between them may depend on the specific matrix and the desired level of cleanliness of the final extract.

Q3: What are the typical recovery rates for Amprenavir using SPE?

A3: With an optimized protocol, mean absolute recoveries for Amprenavir and other protease inhibitors can be quite high. Studies have reported recovery rates for similar compounds ranging from 72.8% to over 90%.[1][2] For instance, one study reported absolute recoveries of over 88% for a group of protease inhibitors including Amprenavir.[3] Another study focusing on a liquid chromatography-mass spectrometry method for Amprenavir reported recoveries of 92.9% to 96.4% at different quality control levels.[4]

Troubleshooting Guide

Low Analyte Recovery (<85%)
Potential Cause Troubleshooting Step Explanation
Improper Column Conditioning Ensure the SPE column is conditioned with an appropriate solvent (e.g., methanol or isopropanol) followed by an equilibration step with a solution similar in composition to the sample matrix.[5]Proper conditioning activates the sorbent and creates an environment conducive to analyte retention.
Sample Solvent Too Strong Dilute the sample with a weaker solvent (e.g., water or buffer) before loading it onto the SPE column.[5]A strong solvent in the sample can prevent the analyte from binding effectively to the sorbent, causing it to elute with the sample matrix.
Inappropriate Wash Solvent Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the Amprenavir and this compound. A titration of the wash solvent strength can help optimize this step.A wash solvent that is too strong will result in the loss of the analyte of interest.
Incomplete Elution Increase the strength or volume of the elution solvent. Consider using a stronger solvent or a mixture of solvents (e.g., methanol or acetonitrile).The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.
Analyte Breakthrough Decrease the flow rate during sample loading. Ensure the sample volume does not exceed the column's capacity.[5][6]A high flow rate may not allow sufficient time for the analyte to interact with and bind to the sorbent. Overloading the column will also lead to breakthrough.
Protein Binding If dealing with plasma samples, ensure that any protein precipitation steps are effective and that the pH of the sample is adjusted to minimize protein binding of Amprenavir.[7][8]Amprenavir is highly protein-bound (around 90%), and if not dissociated, it may be lost during protein removal or fail to bind to the sorbent.[9]
Poor Reproducibility (High %RSD)
Potential Cause Troubleshooting Step Explanation
Inconsistent Flow Rates Use a vacuum manifold with a regulator or an automated SPE system to ensure consistent flow rates across all samples.Variations in flow rate during loading, washing, and elution can lead to inconsistent extraction efficiencies.
Column Drying Do not allow the sorbent bed to dry out between conditioning, loading, and washing steps, unless the protocol specifically requires it.Drying of the sorbent can lead to channeling and inconsistent interaction with the sample and solvents.
Variable Sample Pre-treatment Ensure uniform pre-treatment of all samples, including pH adjustment and dilution.Inconsistencies in the sample matrix can affect the extraction process and lead to variable results.
Inaccurate Pipetting Calibrate and use precision pipettes for adding the internal standard and for all solvent and sample transfers.Inaccurate addition of the internal standard is a direct source of error and irreproducibility.

Experimental Protocol: SPE of Amprenavir from Human Plasma

This protocol is a general guideline based on published methods and should be optimized for your specific application.[1][2][3]

1. Materials:

  • SPE Cartridges: C18 or polymeric reversed-phase (e.g., Oasis HLB)

  • Amprenavir and this compound standards

  • Human plasma

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7)

  • Vacuum manifold or automated SPE system

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Spike the plasma samples with this compound internal standard to a final concentration appropriate for the expected Amprenavir concentration range.

  • Vortex the samples briefly.

  • Dilute the plasma samples 1:1 (v/v) with phosphate buffer (pH 7).[3]

  • Centrifuge the samples to pellet any precipitated proteins.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of phosphate buffer (pH 7).

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Amprenavir and this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Reported Recovery Rates for Amprenavir and Similar Compounds using SPE

Analyte SPE Sorbent Matrix Average Recovery (%) Reference
Amprenavir & other PIsPolymeric reversed-phaseHuman Plasma>88%[3]
Amprenavir & other PIsPolymeric reversed-phaseHuman Plasma85.4% - 98.8%[2]
Amprenavir-Biological Matrices92.9% - 96.4%[4]
RitonavirPolymeric reversed-phaseHuman Plasma72.8%[1]
IndinavirPolymeric reversed-phaseHuman Plasma93.7%[1]

Visualizations

SPE_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is pretreat Pre-treatment: Dilute with Buffer (pH 7) add_is->pretreat load Sample Loading pretreat->load condition SPE Column Conditioning: 1. Methanol 2. Water equilibrate Equilibration: Phosphate Buffer (pH 7) condition->equilibrate equilibrate->load wash Wash: (e.g., 5% Methanol in Water) load->wash elute Elution: (e.g., Methanol) wash->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute end Analysis by LC-MS reconstitute->end

Caption: Experimental workflow for the solid-phase extraction of Amprenavir.

Caption: Troubleshooting logic for low recovery in Amprenavir SPE.

Amprenavir_Mechanism cluster_process Viral Maturation hiv_polyprotein HIV Gag-Pol Polyprotein cleavage Cleavage hiv_polyprotein->cleavage mature_proteins Mature, Functional Viral Proteins hiv_polyprotein->mature_proteins immature_virion Immature, Non-infectious Virion hiv_polyprotein->immature_virion hiv_protease HIV-1 Protease hiv_protease->cleavage catalyzes amprenavir Amprenavir amprenavir->hiv_protease cleavage->mature_proteins

Caption: Mechanism of action of Amprenavir.[9][10][11]

References

Technical Support Center: Amprenavir-d4 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Amprenavir-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound with ESI-MS?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices such as plasma, phospholipids, salts, and other endogenous components are common causes of ion suppression.

Q2: How can a stable isotope-labeled internal standard like this compound help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS/MS analysis.[2] Because it has nearly identical physicochemical properties to the unlabeled analyte (Amprenavir), it will co-elute and experience the same degree of ion suppression.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the primary strategies to minimize ion suppression for this compound analysis?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Optimized Chromatographic Separation: To resolve this compound from co-eluting matrix components. This involves careful selection of the analytical column, mobile phase composition, and gradient elution.

  • Fine-tuning of ESI Source Parameters: To enhance the specific ionization of this compound while minimizing the influence of background ions.

Troubleshooting Guides

Issue 1: Poor sensitivity or inconsistent results for this compound.

This is often a primary indicator of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation Method:

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing matrix components, particularly phospholipids, which are major contributors to ion suppression. If you are using PPT and experiencing issues, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances. It provides a cleaner extract by utilizing specific sorbents to retain and then elute the analyte, while washing away matrix components.

  • Optimize Chromatographic Conditions:

    • Column Chemistry: A C18 reversed-phase column is commonly used for Amprenavir analysis.[1][4][5] Ensure your column is providing adequate retention and peak shape for Amprenavir.

    • Mobile Phase: The mobile phase composition is critical. Typically, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of formic acid to promote protonation in positive ion mode) is used.[4] Adjusting the gradient profile can help separate this compound from matrix interferences.

  • Adjust ESI Source Parameters:

    • Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal for this compound. A design of experiments (DoE) approach can be efficient for this multi-parameter optimization.[6]

Issue 2: Peak tailing or fronting for this compound.

Poor peak shape can affect integration and, consequently, the accuracy of quantification.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Amprenavir. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for basic compounds by ensuring they are in a single ionic form.[4]

  • Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.

  • Sample Solvent Effects: The solvent used to reconstitute the final extract can cause peak distortion if it is significantly stronger than the initial mobile phase. If possible, reconstitute in a solvent that matches the initial mobile phase composition.

Experimental Protocols

Sample Preparation Methodologies

Below are detailed protocols for three common sample preparation techniques used for Amprenavir analysis.

1. Liquid-Liquid Extraction (LLE)

  • Protocol:

    • To 200 µL of plasma sample, add 50 µL of the internal standard solution (this compound).

    • Add 500 µL of ethyl acetate and vortex for 5 minutes.[7]

    • Centrifuge at 4500 rpm for 25 minutes at 5°C.[7]

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.[7]

2. Solid-Phase Extraction (SPE)

  • Protocol:

    • Condition a polymeric reversed-phase SPE cartridge.

    • Load 1 mL of plasma sample spiked with the internal standard.[5][8]

    • Wash the cartridge to remove interfering substances.

    • Elute Amprenavir and the internal standard with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. Protein Precipitation (PPT)

  • Protocol:

    • To 50 µL of plasma, add 100 µL of a precipitating agent (e.g., methanol/0.1M ZnSO4 (30/70, v/v)) containing the internal standard.[9]

    • Vortex thoroughly to mix.

    • Centrifuge at 4000 g for 5 minutes.[9]

    • Transfer 50 µL of the supernatant and dilute with 100 µL of the initial mobile phase before injection.[9]

LC-MS/MS Operating Conditions

The following table summarizes typical chromatographic and mass spectrometric conditions for the analysis of Amprenavir.

ParameterCondition
LC System HPLC or UPLC system
Column C18 reversed-phase (e.g., 50 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile/Methanol
Flow Rate 0.60 mL/min[4]
Injection Volume 10 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Amprenavir) m/z 506.2 → 89.1[4]
Capillary Voltage ~3 kV[4]
Nebulizer Pressure ~22 psi[4]
Drying Gas Temperature ~300°C[4]

Quantitative Data Summary

The following tables present a summary of validation data from a published LC-MS/MS method for Amprenavir, demonstrating the performance that can be achieved with proper optimization.

Table 1: Precision and Accuracy Data for Amprenavir Analysis

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.15< 4.21< 4.2192.9 - 96.4
LQC0.42< 4.21< 4.2192.9 - 96.4
MQC750.0< 4.21< 4.2192.9 - 96.4
HQC1125.0< 4.21< 4.2192.9 - 96.4
Data adapted from a study by S. Kondam et al. (2022).[4]

Table 2: Recovery and Matrix Effect

Quality Control LevelConcentration (ng/mL)Recovery (%)
LQC0.4292.9
MQC750.095.1
HQC1125.096.4
Data adapted from a study by S. Kondam et al. (2022).[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + This compound (IS) extraction Liquid-Liquid Extraction (Ethyl Acetate) plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms ESI-MS/MS Detection (Positive Ion MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic cluster_investigation Troubleshooting Path cluster_solution Potential Solutions cluster_outcome Desired Outcome start Poor Sensitivity or Inconsistent Results check_prep Evaluate Sample Prep (PPT -> LLE -> SPE) start->check_prep check_lc Optimize Chromatography (Gradient, Column) start->check_lc check_ms Tune MS Source Parameters start->check_ms cleaner_extract Cleaner Sample Extract check_prep->cleaner_extract better_sep Improved Separation from Matrix check_lc->better_sep enhanced_signal Enhanced Analyte Signal check_ms->enhanced_signal outcome Minimized Ion Suppression & Improved Data Quality cleaner_extract->outcome better_sep->outcome enhanced_signal->outcome

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Impact of isotopic cross-contribution from Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of isotopic cross-contribution from Amprenavir-d4 in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern when using this compound?

A: Isotopic cross-contribution, also known as crosstalk, refers to the interference in a mass spectrometer where the signal from the stable isotope-labeled internal standard (SIL-IS), such as this compound, overlaps with the signal of the unlabeled analyte (Amprenavir), or vice versa. This occurs due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the unlabeled analyte, which can result in a mass peak that corresponds to the mass of the SIL-IS. Conversely, impurities in the SIL-IS can contribute to the analyte's signal. This interference can lead to inaccurate quantification, particularly at the lower and upper limits of quantification.

Q2: How does the isotopic distribution of Amprenavir contribute to potential interference with this compound?

A: Amprenavir has the molecular formula C₂₅H₃₅N₃O₆S.[1][2][3] Due to the natural abundance of heavy isotopes, a population of Amprenavir molecules will have masses greater than the monoisotopic mass. For instance, the presence of twenty-five carbon atoms means there is a significant probability of incorporating one or more ¹³C atoms. This results in M+1, M+2, M+3, and M+4 peaks in the mass spectrum. If the M+4 peak of Amprenavir is significant, it can interfere with the signal of the this compound internal standard, leading to inaccuracies in the calculated analyte concentration.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Amprenavir and how might they be affected by cross-contribution?

A: While specific MRM transitions are instrument-dependent and require optimization, a common precursor ion for Amprenavir is its protonated molecule [M+H]⁺ at m/z 506.2.[4] Product ions are generated by fragmentation of the precursor ion. For this compound, the precursor ion would be expected at m/z 510.2. Isotopic cross-contribution can affect the accuracy of quantification if the M+4 isotope of Amprenavir contributes to the signal at m/z 510.2, or if the this compound standard contains unlabeled Amprenavir, which would contribute to the signal at m/z 506.2.

Q4: What is an acceptable level of isotopic cross-contribution?

A: There is no universally defined acceptance limit for isotopic cross-contribution. However, a general guideline is that the contribution of the highest calibration standard of Amprenavir to the this compound signal should be less than 5% of the this compound response in a blank sample. Similarly, the contribution of the this compound to the Amprenavir signal in a blank sample should be less than 1% of the Amprenavir response at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inaccurate quantification at high analyte concentrations Isotopic contribution from high concentrations of Amprenavir to the this compound channel.1. Assess Contribution: Analyze the highest concentration standard without the internal standard and monitor the this compound MRM transition to quantify the crosstalk.2. Increase Mass Difference: If significant crosstalk is observed, consider using a SIL-IS with a higher degree of isotopic labeling (e.g., ¹³C₆-Amprenavir) to increase the mass difference.[5]3. Optimize Chromatography: Improve chromatographic separation to ensure baseline resolution between Amprenavir and any potential interferences.
Poor linearity of the calibration curve, especially at the lower end Contribution from the this compound internal standard to the Amprenavir channel due to isotopic impurities in the SIL-IS.1. Check SIL-IS Purity: Analyze a solution of the this compound alone to check for the presence of unlabeled Amprenavir.2. Adjust SIL-IS Concentration: Lower the concentration of the this compound to a level that is sufficient for accurate integration but minimizes its contribution to the analyte signal.3. Correct for Contribution: If the impurity is consistent, the contribution to the blank response can be subtracted, or a non-linear regression model that accounts for the interference can be used.
High background signal in blank samples at the analyte transition Contamination of the LC-MS system or presence of unlabeled Amprenavir in the this compound stock solution.1. System Cleaning: Thoroughly clean the LC system and mass spectrometer to eliminate any residual Amprenavir.2. Analyze SIL-IS: Inject a neat solution of the this compound to confirm if it is the source of the background signal.3. Source New SIL-IS: If the internal standard is found to be impure, obtain a new batch with a higher isotopic purity.

Data Presentation

Table 1: Theoretical Isotopic Abundance of Amprenavir (C₂₅H₃₅N₃O₆S)

The following table summarizes the calculated theoretical relative abundances of the isotopic peaks for Amprenavir based on the natural abundance of its constituent elements. This illustrates the potential for the M+4 peak to contribute to the this compound signal.

Isotopic PeakRelative Abundance (%)
M (Monoisotopic)100.00
M+129.54
M+26.88
M+31.25
M+40.18

Note: These are theoretical values. Actual abundances may vary slightly.

Experimental Protocols

Protocol 1: Assessment of Amprenavir Contribution to the this compound Signal

Objective: To quantify the percentage of signal from a high concentration of Amprenavir that crosses over into the MRM transition of this compound.

Methodology:

  • Prepare a stock solution of Amprenavir in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a calibration standard at the Upper Limit of Quantification (ULOQ).

  • Prepare a blank matrix sample (e.g., plasma) without the addition of the this compound internal standard.

  • Spike the blank matrix with the ULOQ concentration of Amprenavir.

  • Prepare a sample containing only the this compound at its working concentration in the blank matrix.

  • Inject both samples into the LC-MS/MS system.

  • Monitor the MRM transitions for both Amprenavir and this compound in both injections.

  • Calculate the peak area of the signal observed in the this compound channel for the ULOQ sample.

  • Calculate the peak area of the this compound in the sample containing only the internal standard.

  • Determine the percentage contribution using the following formula: (Peak Area in IS Channel of ULOQ Sample / Peak Area of IS-only Sample) * 100

Protocol 2: Assessment of this compound Contribution to the Amprenavir Signal

Objective: To quantify the percentage of signal from the this compound internal standard that is due to the presence of unlabeled Amprenavir.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a sample containing only this compound at its working concentration in the analytical solvent.

  • Prepare a calibration standard at the Lower Limit of Quantification (LLOQ) containing both Amprenavir and this compound.

  • Inject both samples into the LC-MS/MS system.

  • Monitor the MRM transitions for both Amprenavir and this compound.

  • Measure the peak area of the signal in the Amprenavir channel for the this compound-only sample.

  • Measure the peak area of Amprenavir in the LLOQ sample.

  • Calculate the percentage contribution using the following formula: (Peak Area in Analyte Channel of IS-only Sample / Peak Area of Analyte in LLOQ Sample) * 100

Visualizations

Isotopic_Cross_Contribution cluster_analyte Amprenavir Signal cluster_is Internal Standard Signal Amprenavir Amprenavir (M) Amprenavir_M4 Amprenavir (M+4) Amprenavir_d4 This compound Amprenavir_M4->Amprenavir_d4 Crosstalk (Analyte to IS) Unlabeled_Impurity Unlabeled Impurity in IS Unlabeled_Impurity->Amprenavir Crosstalk (IS to Analyte)

Caption: Isotopic cross-contribution pathways between Amprenavir and this compound.

Troubleshooting_Workflow Start Inaccurate Quantification Observed Check_High_Conc High Concentration Inaccuracy? Start->Check_High_Conc Assess_Analyte_to_IS Assess Analyte -> IS Crosstalk (Protocol 1) Check_High_Conc->Assess_Analyte_to_IS Yes Check_Low_Conc Poor Linearity at LLOQ? Check_High_Conc->Check_Low_Conc No High_Crosstalk Crosstalk > 5%? Assess_Analyte_to_IS->High_Crosstalk Assess_IS_to_Analyte Assess IS -> Analyte Crosstalk (Protocol 2) Check_Low_Conc->Assess_IS_to_Analyte Yes End Method Optimized Check_Low_Conc->End No High_Impurity Impurity > 1% of LLOQ? Assess_IS_to_Analyte->High_Impurity High_Crosstalk->Check_Low_Conc No Solution1 Consider IS with Higher Mass or Optimize Chromatography High_Crosstalk->Solution1 Yes Solution2 Lower IS Concentration or Use New IS Lot High_Impurity->Solution2 Yes High_Impurity->End No Solution1->End Solution2->End

Caption: Troubleshooting workflow for isotopic cross-contribution issues.

References

Dealing with poor recovery of Amprenavir-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the recovery of Amprenavir-d4 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound?

Poor recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as issues with the extraction method, matrix effects, and the stability of the internal standard itself. Specific causes include suboptimal pH during extraction, inefficient protein precipitation, inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, and degradation of the analyte.

Q2: How does pH affect the extraction efficiency of this compound?

The pH of the sample solution is a critical parameter that influences the ionization state of Amprenavir and its deuterated analog. For efficient extraction from an aqueous matrix into an organic solvent (in liquid-liquid extraction) or for retention on a solid-phase sorbent, the analyte should ideally be in a neutral, unionized state. One study has indicated the use of a highly basic pH of 10.6 for the liquid-liquid extraction of Amprenavir, suggesting that adjusting the pH is a key step for optimizing recovery.[1][2]

Q3: What should I consider when choosing between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

Both LLE and SPE are effective methods for extracting Amprenavir. The choice often depends on factors like sample volume, required cleanliness of the extract, and throughput needs. LLE is often considered simpler and less expensive.[1][2] SPE can offer higher selectivity and concentration factors, potentially leading to cleaner extracts and better sensitivity.[3][4]

Q4: Can matrix effects impact the recovery of this compound?

Yes, matrix effects can significantly impact the recovery and quantification of this compound. Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer. This can lead to variability and inaccuracy in the results. Thorough sample clean-up and the use of a stable isotope-labeled internal standard like this compound are crucial to mitigate matrix effects.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor recovery of this compound.

Problem: Low or Inconsistent Recovery

Below is a troubleshooting workflow to help identify and resolve the root cause of poor this compound recovery.

Troubleshooting_Workflow start Start: Poor this compound Recovery check_is Verify Internal Standard (IS) Integrity & Spiking start->check_is check_extraction Evaluate Extraction Procedure check_is->check_extraction IS OK solution_is Solution: - Use fresh IS stock - Verify spiking volume & concentration - Ensure consistent vortexing check_is->solution_is Issue Found check_matrix Investigate Matrix Effects check_extraction->check_matrix Extraction OK solution_lle Optimize LLE: - Adjust pH (e.g., to 10.6) - Test different organic solvents - Optimize solvent-to-sample ratio - Ensure adequate mixing & phase separation check_extraction->solution_lle LLE Issue solution_spe Optimize SPE: - Select appropriate sorbent (e.g., C18) - Optimize wash & elution solvents - Ensure complete elution check_extraction->solution_spe SPE Issue solution_matrix Mitigate Matrix Effects: - Improve sample cleanup (e.g., SPE) - Dilute sample - Check for co-eluting substances check_matrix->solution_matrix Issue Found end End: Improved Recovery check_matrix->end Matrix Effects Mitigated solution_is->end solution_lle->end solution_spe->end solution_matrix->end

Caption: Troubleshooting workflow for poor this compound recovery.

Data Presentation: Expected Recovery Rates

The following tables summarize reported recovery data for Amprenavir using different extraction techniques. These values can serve as a benchmark for your experiments.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Amprenavir

Extraction SolventpHRecovery (%)Reference
Ethyl AcetateNot Specified>101[5]
Methyl tert-butyl ether10.6Not specified, but chosen for ease of use and lower cost[1][2]
Not SpecifiedNot Specified90.8[6]

Table 2: Solid-Phase Extraction (SPE) Recovery of Amprenavir

SPE SorbentElution SolventRecovery (%)Reference
C18Methanol>88 (for a group of PIs including Amprenavir)[4]
Polymeric reversed-phaseNot SpecifiedNot specified for Amprenavir, but ranged from 72.8% to 93.7% for other PIs[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Amprenavir

This protocol is based on a method that reported high recovery of Amprenavir.[5]

LLE_Workflow start Start: Plasma Sample step1 1. Add this compound (IS) to 0.5 mL plasma start->step1 step2 2. Add 0.5 mL hydrogenocarbonate/carbonate buffer (pH 10.6) step1->step2 step3 3. Add 6 mL of ethyl acetate step2->step3 step4 4. Vortex for 10 minutes step3->step4 step5 5. Centrifuge at 4000 rpm for 10 minutes step4->step5 step6 6. Transfer the organic layer to a new tube step5->step6 step7 7. Evaporate to dryness under nitrogen step6->step7 step8 8. Reconstitute in mobile phase step7->step8 end End: Analyze by LC-MS/MS step8->end

Caption: Liquid-Liquid Extraction workflow for Amprenavir.

Methodology:

  • To a 0.5 mL aliquot of human plasma, add the internal standard this compound.

  • Add 0.5 mL of a hydrogenocarbonate/carbonate buffer to adjust the pH to 10.6.[1][2]

  • Add 6 mL of ethyl acetate as the extraction solvent.[5]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Amprenavir

This protocol is based on a method developed for the simultaneous analysis of several HIV protease inhibitors, including Amprenavir.[4]

SPE_Workflow start Start: Plasma Sample step1 1. Dilute 600 µL plasma 1:1 with phosphate buffer (pH 7) start->step1 step2 2. Condition C18 SPE cartridge step1->step2 step3 3. Load the diluted plasma sample step2->step3 step4 4. Wash with 2 x 500 µL of 0.1% H3PO4 (neutralized to pH 7) step3->step4 step5 5. Elute with 3 x 500 µL of Methanol step4->step5 step6 6. Evaporate eluate to dryness step5->step6 step7 7. Reconstitute in 100 µL of 50% Methanol step6->step7 end End: Analyze by HPLC step7->end

Caption: Solid-Phase Extraction workflow for Amprenavir.

Methodology:

  • Dilute 600 µL of plasma with an equal volume of phosphate buffer (pH 7). Add the internal standard.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with two 500 µL aliquots of 0.1% H3PO4 neutralized to pH 7 to remove interfering matrix components.[4]

  • Elute the analytes with three 500 µL aliquots of methanol.[4]

  • Evaporate the combined eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol for analysis.[4]

References

Resolving co-eluting interferences with Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of Amprenavir using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard in LC-MS/MS assays?

This compound is a stable isotope-labeled (SIL) internal standard for the quantification of Amprenavir. Its chemical structure is nearly identical to Amprenavir, with the only difference being the replacement of four hydrogen atoms with deuterium. This similarity ensures that this compound behaves almost identically to the analyte during sample preparation (extraction), chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, it is possible to correct for variability in sample processing and instrumental analysis. The final quantification is based on the ratio of the analyte's response to the internal standard's response, leading to more accurate and precise results.

Q2: My this compound appears to be chromatographically separating from Amprenavir. What could be the cause and how can I resolve this?

This phenomenon is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the chromatographic stationary phase. In reversed-phase chromatography, it is common for the deuterated compound to elute slightly earlier than the non-deuterated analyte. This can be problematic as it may expose the analyte and internal standard to different matrix components as they elute, potentially leading to differential matrix effects and compromising the accuracy of the results.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A shallower gradient or isocratic elution may help to improve co-elution.

    • Column Temperature: Modifying the column temperature can alter the selectivity of the separation and may improve the co-elution of Amprenavir and this compound.

    • Flow Rate: A lower flow rate can sometimes improve resolution and the co-elution of closely related compounds.

  • Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a heavier isotope, such as ¹³C or ¹⁵N. These standards do not typically exhibit a significant chromatographic isotope effect and will co-elute perfectly with the analyte.

Q3: I am observing a signal in my this compound channel even when I inject a high concentration of only Amprenavir (without the internal standard). What is causing this interference?

This issue is likely due to "isotopic crosstalk." Amprenavir, like all organic molecules, has a natural isotopic distribution. This means that a small percentage of the molecules contain heavier isotopes, such as ¹³C. The mass of an Amprenavir molecule containing four ¹³C atoms can be very close to the mass of this compound, leading to a signal in the internal standard's mass transition. This is particularly relevant for higher molecular weight compounds.

Troubleshooting Steps:

  • Assess Isotopic Crosstalk:

    • Prepare a series of calibration standards of Amprenavir without adding this compound.

    • Analyze these standards using your LC-MS/MS method, monitoring the MRM transition for this compound.

    • If you observe a signal in the this compound channel that increases with the concentration of Amprenavir, this confirms isotopic crosstalk.

  • Mitigation Strategies:

    • Increase the Mass Difference: If possible, use a deuterated internal standard with a larger mass difference from the analyte (ideally > 4 Da).

    • Optimize Internal Standard Concentration: Increasing the concentration of this compound can minimize the relative contribution of the crosstalk signal from the analyte.

    • Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions.

Troubleshooting Guide: Co-eluting Interferences

Problem 1: Unexpected Peak Co-eluting with this compound, Leading to Inaccurate Quantification

Scenario: You observe a consistent overestimation of your low concentration quality control samples. Upon investigation, you find a peak in the this compound MRM transition in your blank matrix samples.

Potential Cause: An endogenous compound or a metabolite of a co-administered drug is isobaric with this compound and has a similar fragmentation pattern, or a metabolite of Amprenavir itself is causing interference. Amprenavir is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to oxidized metabolites.[1] Glucuronide conjugates have also been identified as minor metabolites.[1] It is possible for a metabolite to have a mass that interferes with this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a co-eluting interference with this compound.

Problem 2: Signal Suppression of this compound in a Subset of Study Samples

Scenario: In samples from patients taking Ritonavir in combination with Amprenavir, you notice a significant and variable decrease in the this compound peak area compared to other samples, leading to high variability in results.

Potential Cause: Ritonavir is a potent inhibitor of CYP3A4 and is often co-administered with Amprenavir to boost its plasma concentration.[2] This can lead to very high concentrations of Amprenavir and its metabolites in the sample. The high concentration of co-eluting Amprenavir can cause ionization suppression of the this compound internal standard.

Troubleshooting Workflow:

G A Start: Signal Suppression of IS in specific samples B Hypothesis: Ionization suppression by high concentration of co-eluting analyte (Amprenavir) A->B C Action: Dilute affected samples and re-inject B->C D Did the IS signal recover and results become consistent? C->D E Solution: Implement a sample dilution protocol for high-concentration samples D->E Yes F Action: Optimize chromatographic separation to separate IS from the bulk of the analyte peak (if possible without compromising co-elution for matrix effect correction) D->F No H End E->H G Action: Modify sample preparation to reduce matrix load F->G G->H

References

Effect of different anticoagulants on Amprenavir-d4 analysis in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Amprenavir-d4 in plasma. The following information addresses common issues related to the choice of anticoagulant and its impact on analytical results.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for this compound plasma analysis?

A1: For LC-MS/MS analysis, EDTA (Ethylenediaminetetraacetic acid) is the most recommended anticoagulant. It is considered more compatible with mass spectrometry than other anticoagulants like heparin.[1][2] Specifically, K2-EDTA or K3-EDTA are commonly used. While the counter-ion (dipotassium vs. tripotassium) is generally not expected to significantly impact the analysis of small molecules like Amprenavir, consistency in its use across all study samples, including calibration standards and quality controls, is crucial.[3]

Q2: Can I use heparinized plasma for this compound analysis?

A2: The use of heparin is generally discouraged for LC-MS/MS-based bioanalysis.[1][4] Heparin is a polymeric glucosaminoglycan that can cause significant matrix effects, primarily ion suppression, which can reduce the sensitivity and reproducibility of the assay.[1][2] If the use of heparinized plasma is unavoidable, extensive validation is required to demonstrate that it does not negatively impact the accuracy and precision of the this compound quantification.

Q3: What are the potential issues with using different anticoagulants within the same study?

A3: Using different anticoagulants within the same study is strongly discouraged. Each anticoagulant can introduce a unique matrix effect, potentially leading to variability and biased results.[5][6] Regulatory guidelines often require partial or full method re-validation if the anticoagulant is changed during a study. To ensure data integrity, the same anticoagulant should be used for all samples, including those for calibration curves and quality control.

Q4: How do I troubleshoot low signal intensity or high variability in my this compound results?

A4: Low signal intensity or high variability can be attributed to several factors, with matrix effects from the anticoagulant being a primary suspect.

  • Review your anticoagulant choice: If you are using heparin, consider switching to EDTA for future sample collections.

  • Investigate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. This can help determine if the anticoagulant or other matrix components are co-eluting with this compound.

  • Optimize Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation, can help remove interfering substances.

  • Chromatographic Separation: Adjust your HPLC/UPLC method to better separate this compound from the matrix components that may be causing ion suppression.

  • Internal Standard Response: Closely monitor the signal of your internal standard (this compound). A highly variable internal standard response across samples can be an indicator of inconsistent matrix effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low this compound Signal Intensity - Ion suppression from the anticoagulant (especially heparin).- Inefficient extraction recovery.- Suboptimal ionization parameters.- If using heparin, switch to EDTA for subsequent sample collections.- Perform a thorough evaluation of matrix effects.- Optimize the sample extraction procedure to improve recovery and remove interfering matrix components.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
High Variability in Quality Control (QC) Samples - Inconsistent matrix effects between different plasma lots.- Use of different anticoagulants or collection tubes for QCs and study samples.- Instability of this compound in the processed samples.- Ensure all plasma, including that used for QCs, contains the same anticoagulant.- Use a stable, isotopically labeled internal standard like this compound to compensate for variability.- Evaluate the stability of this compound under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Poor Peak Shape for this compound - Co-elution with interfering substances from the plasma matrix.- Issues with the analytical column.- Improve chromatographic resolution by modifying the mobile phase, gradient, or switching to a different column chemistry.- Implement a more effective sample clean-up to remove interfering components.
Internal Standard (this compound) Signal Drift - Progressive build-up of matrix components on the analytical column or in the MS source.- Inconsistent sample extraction.- Implement a column wash step between injections.- Regularly clean the MS source.- Ensure consistent and precise execution of the sample preparation procedure.

Data Summary: Potential Effects of Common Anticoagulants

While direct comparative data for this compound is limited in publicly available literature, the following table summarizes the generally observed effects of common anticoagulants in bioanalytical LC-MS/MS studies.

AnticoagulantPotential AdvantagesPotential DisadvantagesRecommendation for this compound Analysis
K2-EDTA / K3-EDTA - Good MS compatibility.- Minimal interference compared to heparin.[1][2]- Prevents clotting effectively, suitable for automated liquid handlers.[7]- Can chelate metal ions, which may affect the stability of certain analytes (less likely for Amprenavir).- High salt content can potentially lead to ion suppression if not adequately removed during sample preparation.Highly Recommended
Heparin (Lithium or Sodium) - Effective anticoagulant.- Strong potential for significant and variable ion suppression in ESI-MS.[4]- Polymeric nature can lead to contamination of the LC-MS system.[1][2]- Not recommended for quantitative bioanalysis by mass spectrometry.Not Recommended
Sodium Citrate - Effective anticoagulant.- Can cause ion suppression due to the formation of sodium adducts.- Typically supplied as a liquid, which can lead to sample dilution if not accounted for.Use with Caution ; EDTA is generally preferred. If used, ensure consistent lot and handling.

Experimental Protocols

Detailed Methodology for Amprenavir Quantification in Human Plasma by LC-MS/MS

This protocol is a composite based on validated methods described in the literature.[8][9][10]

1. Blood Collection and Plasma Preparation:

  • Collect whole blood samples in tubes containing K2-EDTA as the anticoagulant.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within one hour of collection.

  • Transfer the resulting plasma into clearly labeled polypropylene tubes and store at -70°C or lower until analysis.

2. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of Amprenavir and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare calibration standards by spiking appropriate amounts of the Amprenavir stock solution into blank human plasma (containing K2-EDTA). A typical calibration range is 1-1500 ng/mL.[9]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction (Liquid-Liquid Extraction - LLE):

  • To 200 µL of plasma sample (or standard/QC), add 50 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 4000 x g) for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture.

  • Flow Rate: 0.4 - 0.7 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Amprenavir transition: e.g., m/z 506.2 → 409.2

    • This compound transition: e.g., m/z 510.2 → 413.2 (Note: exact m/z values for d4 may vary based on deuteration pattern).

Visualizations

Experimental Workflow for this compound Analysis

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis blood_collection Blood Collection anticoagulant Choice of Anticoagulant (Potential for Interference) blood_collection->anticoagulant centrifugation Centrifugation anticoagulant->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -70°C plasma_separation->storage sample_thawing Sample Thawing storage->sample_thawing is_spiking Internal Standard Spiking (this compound) sample_thawing->is_spiking extraction Liquid-Liquid Extraction is_spiking->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection quantification Quantification injection->quantification review Data Review quantification->review

Caption: Workflow for this compound analysis in plasma.

Logical Relationship of Anticoagulant Effects

cluster_effects Potential Downstream Effects cluster_outcomes Impact on Analytical Results anticoagulant Anticoagulant Choice matrix_effect Matrix Effects (Ion Suppression/Enhancement) anticoagulant->matrix_effect recovery Extraction Recovery anticoagulant->recovery stability Analyte Stability anticoagulant->stability clotting Sample Clotting anticoagulant->clotting accuracy Accuracy matrix_effect->accuracy precision Precision matrix_effect->precision sensitivity Sensitivity (LLOQ) matrix_effect->sensitivity recovery->accuracy stability->accuracy clotting->precision robustness Method Robustness clotting->robustness

References

Validation & Comparative

Comparative Guide to Bioanalytical Method Validation for Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Amprenavir in biological matrices. While direct comparative studies are limited, this document synthesizes data from various validated methods to offer insights into optimal approaches. A recommended method utilizing Amprenavir-d4 as an internal standard is presented, based on a consolidation of best practices from published literature.

Experimental Protocols

This section details the methodologies for a recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Amprenavir, specifying the use of this compound as the internal standard. This recommended protocol is a composite of high-performing techniques reported in various studies.

Recommended Method: LC-MS/MS with this compound

  • Sample Preparation: A liquid-liquid extraction (LLE) method is recommended for its high recovery and ability to minimize matrix effects.

    • To 200 µL of plasma, add 50 µL of this compound internal standard solution (1 µg/mL).

    • Add 500 µL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4500 rpm for 25 minutes at 5°C.

    • Separate and evaporate the organic layer to dryness.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: Zorbax C18 analytical column (50 x 4.6 mm, 5.0 µm particle size).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30, v/v/v).[1]

    • Flow Rate: 0.60 mL/minute.[1]

    • Injection Volume: 5.0 µL.[1]

    • Column Temperature: 30°C.[1]

    • Autosampler Temperature: 5°C.[1]

  • Mass Spectrometry:

    • Instrument: SCIEX API 4000 LC-MS/MS system with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amprenavir: m/z 506.2 → 89.1[1]

      • This compound (proposed): m/z 510.2 → 93.1 (This is a predicted transition based on the structure of this compound and common fragmentation patterns. Actual optimization would be required.)

    • Key MS Parameters:

      • Drying Gas Temperature: 300°C[1]

      • Sheath Gas Temperature: 300°C[1]

      • Nebulizer Pressure: 22.0 psi[1]

      • Capillary Voltage: 3 kV[1]

      • Collision Energy: 15 eV for both Amprenavir and this compound.[1]

Data Presentation: Comparison of Validated Methods

The following tables summarize the performance characteristics of different validated bioanalytical methods for Amprenavir. This allows for a comparative assessment of their linearity, accuracy, precision, and recovery.

Table 1: Linearity and Sensitivity of Various Amprenavir Bioanalytical Methods

MethodInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
LC-MS/MS[1]Rilpivirine0.15 - 15000.15>0.990
LC-MS/MS[2]Reserpine50 - 10,00050Not Reported
HPLC-Fluorescence[3]Propyl-p-hydroxybenzoate1 - 1000 (plasma)1 (plasma)Not Reported
LC-MS/MS[4]Methyl-indinavir1 - 6001>0.99

Table 2: Accuracy and Precision of Various Amprenavir Bioanalytical Methods

MethodInternal StandardIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LC-MS/MS[1]Rilpivirine<4.21<4.21Not explicitly reported in %
LC-MS/MS[2]Reserpine5.3 - 6.14.7 - 6.296.0 - 103.0
HPLC-Fluorescence[3]Propyl-p-hydroxybenzoate<15<15<15 (as % deviation)
LC-MS/MS[4]Methyl-indinavir<8.5<8.5Within ±8.5% of nominal

Table 3: Recovery and Matrix Effect of Various Amprenavir Bioanalytical Methods

MethodInternal StandardRecovery (%)Matrix Effect Studied
LC-MS/MS[1]Rilpivirine92.9 - 96.4Yes
LC-MS/MS[2]Reserpine90.8Not Reported
HPLC-Fluorescence[3]Propyl-p-hydroxybenzoateNot ReportedNot Applicable
LC-MS/MS[4]Methyl-indinavir99.28 - 102.8Yes

Mandatory Visualization

The following diagram illustrates the general workflow for the bioanalytical method validation of Amprenavir using a deuterated internal standard like this compound.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy & Precision MS->Accuracy Recovery Recovery MS->Recovery Matrix Matrix Effect MS->Matrix Stability Stability MS->Stability

Caption: Bioanalytical method validation workflow for Amprenavir.

References

Amprenavir-d4 Versus Other Internal Standards for HIV Protease Inhibitor Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of HIV protease inhibitors (PIs) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Amprenavir-d4 and other internal standards used in the analysis of HIV PIs, supported by experimental data and detailed methodologies.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in LC-MS/MS-based bioanalysis due to their high degree of chemical and physical similarity to the analyte. However, non-deuterated, structurally similar compounds are also utilized. This guide will explore the performance of these different types of internal standards.

Principles of Internal Standard Selection

The selection of an internal standard is a crucial step in LC-MS/MS method development. An ideal IS should:

  • Behave similarly to the analyte during sample extraction, showing comparable recovery.

  • Co-elute with the analyte or elute very closely to it to compensate for matrix effects.

  • Have similar ionization efficiency to the analyte.

  • Be absent in the biological matrix being analyzed.

  • Be stable throughout the analytical process.

Stable isotope-labeled internal standards, such as deuterated compounds, are generally preferred as they meet these criteria more closely than structural analogs. The minor mass difference allows for their distinction from the analyte by the mass spectrometer, while their physicochemical properties remain nearly identical.

Performance Comparison: this compound and Other Internal Standards

It is important to note that the data presented below is collated from different studies and not from a single head-to-head comparison. Therefore, direct comparisons should be made with caution as experimental conditions varied between studies.

Table 1: Performance Data for Amprenavir with Different Internal Standards
Internal StandardAnalyteMatrixRecovery (%)Accuracy (%)Precision (%RSD)Linearity (ng/mL)
¹³C₆-Amprenavir AmprenavirHuman Seminal PlasmaNot Reported92.8 - 107.2≤ 4.230 - 4,000
Reserpine AmprenavirHuman Serum/Plasma90.896.0 - 103.04.7 - 6.250 - 10,000

Data synthesized from multiple sources.[1]

Table 2: Performance of Various Internal Standards for a Panel of HIV Protease Inhibitors
Internal StandardAnalytesMatrixRecovery (%)Accuracy (%)Precision (%RSD)
Diazepam Lopinavir, RitonavirHuman PlasmaLPV: 52.3, RTV: 79.2Within ±10LPV: 2.3-4.0, RTV: 0.3-4.9
Generic IS Nelfinavir, Indinavir, Ritonavir, Saquinavir, AmprenavirHuman Plasma87.6 - 92.2Not Reported< 10

Data synthesized from multiple sources.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the quantification of HIV protease inhibitors using LC-MS/MS.

Protocol 1: Simultaneous Determination of Five HIV Protease Inhibitors

This method describes the simultaneous quantification of nelfinavir, indinavir, ritonavir, saquinavir, and amprenavir in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution.

  • Precipitate plasma proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for each analyte and the internal standard.

Protocol 2: Quantification of Lopinavir and Ritonavir

This protocol details a method for the simultaneous quantification of lopinavir and ritonavir in human plasma.[3]

1. Sample Preparation:

  • To 200 µL of plasma, add the internal standard (diazepam).

  • Perform a liquid-liquid extraction with an appropriate organic solvent.

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase analytical column.[3]

  • Mobile Phase: Acetonitrile and sodium dihydrogen phosphate buffer (10 mmol/L, pH 4.80) (60:40, v/v).[3]

  • UV Detection: 205 nm.[3]

  • Column Temperature: 40°C.[3]

Visualizing Analytical Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical experimental workflow for LC-MS/MS analysis and the logical relationship of internal standard correction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Experimental workflow for bioanalysis of HIV protease inhibitors.

logical_relationship cluster_variability Sources of Analytical Variability cluster_correction Internal Standard Correction cluster_result Result sample_prep_var Sample Preparation Variability is_behavior Internal Standard (e.g., this compound) Mimics Analyte Behavior sample_prep_var->is_behavior injection_var Injection Volume Variability injection_var->is_behavior matrix_effects Matrix Effects matrix_effects->is_behavior ratio Constant Analyte/IS Ratio is_behavior->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Logic of internal standard correction in LC-MS/MS.

Conclusion

The selection of an appropriate internal standard is a cornerstone of accurate and precise bioanalytical method development for HIV protease inhibitors. While this guide could not identify a single study directly comparing the performance of this compound to a comprehensive panel of other internal standards for the simultaneous analysis of multiple PIs, the available evidence strongly supports the use of stable isotope-labeled internal standards. Deuterated standards like this compound, or other isotopically labeled analogs such as ¹³C₆-Amprenavir, are theoretically superior to non-isotopically labeled, structural analogs. Their ability to co-elute and experience similar matrix effects as the analyte leads to more reliable compensation for analytical variability.

For researchers developing methods for the quantification of HIV protease inhibitors, the use of a deuterated internal standard for each analyte is the recommended approach to achieve the highest quality data. When a specific deuterated standard is not available, a deuterated analog of a structurally similar compound, such as this compound for other PIs, may be a viable alternative, but this requires thorough validation to assess its performance for each analyte. The experimental protocols and data presented in this guide can serve as a valuable resource for the development and validation of robust bioanalytical methods in HIV research.

References

A Head-to-Head Battle of Internal Standards: Amprenavir-d4 vs. 13C-Amprenavir in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiretroviral drug Amprenavir, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Amprenavir-d4 and 13C-Amprenavir. By examining their performance characteristics, supported by published experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific analytical needs.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis. Their structural identity to the analyte of interest allows them to co-elute chromatographically and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. However, the specific isotope used for labeling—deuterium (²H or d) versus carbon-13 (¹³C)—can influence analytical performance.

Performance Comparison: this compound vs. 13C-Amprenavir

The ideal internal standard should perfectly mimic the behavior of the analyte throughout the analytical process. While both deuterated and ¹³C-labeled standards are designed for this purpose, subtle differences in their physicochemical properties can lead to variations in performance. A key consideration is the potential for chromatographic separation between the analyte and a deuterated internal standard, an issue less prevalent with ¹³C-labeled counterparts.

To provide a quantitative comparison, performance data from validated bioanalytical methods for Amprenavir and its prodrug, Fosamprenavir (which is rapidly converted to Amprenavir in the body), are summarized below.

Performance MetricThis compound (in Fosamprenavir assay)¹³C-Amprenavir (in Amprenavir assay)[1]
Accuracy (Bias) -7.4% to -2.5%≤ 7.2%
Intra-day Precision (%RSD) 3.5% to 4.6%≤ 4.2%
Inter-day Precision (%RSD) 4.2% to 6.3%≤ 4.2%
Extraction Recovery 89.65% to 95.61%Not explicitly reported

Note: Data for this compound is derived from a validated method for Fosamprenavir, a prodrug of Amprenavir, and is presented here as a relevant surrogate for the performance of a deuterated internal standard for Amprenavir.

Experimental Protocols

The following are summaries of the experimental protocols used to generate the performance data presented above.

Method Using ¹³C-Amprenavir Internal Standard[1]

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of Amprenavir in human seminal plasma.

  • Sample Preparation: To 100 µL of seminal plasma, 13C6-Amprenavir internal standard was added. The proteins were precipitated using acetonitrile. After centrifugation, the supernatant was evaporated to dryness and the residue was reconstituted for injection.

  • Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with formic acid.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).

Method Using this compound Internal Standard (for Fosamprenavir)[2]

A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed and validated for the quantification of Fosamprenavir in human plasma.

  • Sample Preparation: To 200 µL of plasma, Fosthis compound internal standard was added. The mixture was subjected to liquid-liquid extraction with ethyl acetate. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.

  • Chromatography: Separation was performed on a Zorbax C18 column with an isocratic mobile phase of methanol, 0.1% v/v formic acid, and acetonitrile (60:10:30 v/v).

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization source operating in positive ion mode was used for detection, employing MRM.

Key Considerations for Internal Standard Selection

The choice between this compound and ¹³C-Amprenavir should be guided by several factors:

  • Chromatographic Co-elution: ¹³C-labeled internal standards are generally preferred as they are less likely to exhibit chromatographic shifts relative to the analyte compared to their deuterated counterparts. This co-elution is crucial for accurate compensation of matrix effects, which can vary across the chromatographic peak.

  • Isotopic Stability: Both deuterium and ¹³C are stable isotopes. However, in some molecules, deuterium atoms can be prone to back-exchange with protons from the solvent, particularly if they are located at exchangeable positions. The stability of the label in ¹³C-Amprenavir is inherently greater.

  • Cost and Availability: Deuterated internal standards are often more readily available and less expensive to synthesize than their ¹³C-labeled analogs. This can be a significant factor in high-throughput screening environments.

  • Regulatory Guidance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of a well-characterized and appropriate internal standard for bioanalytical method validation. The internal standard should be demonstrated to track the analyte without affecting its accuracy and precision.

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagrams illustrate the general workflow for a bioanalytical assay using a stable isotope-labeled internal standard and the decision-making process for selecting an appropriate internal standard.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or ¹³C-Amprenavir) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

Bioanalytical workflow using a stable isotope-labeled internal standard.

Internal Standard Selection Start Start: Need for an Internal Standard SIL_Available Stable Isotope Labeled (SIL) Internal Standard Available? Start->SIL_Available Choose_SIL Select SIL-IS SIL_Available->Choose_SIL Yes Consider_Analog Consider Structural Analog (Less Ideal) SIL_Available->Consider_Analog No Deuterated_or_13C Deuterated (e.g., this compound) or ¹³C-labeled (e.g., ¹³C-Amprenavir)? Choose_SIL->Deuterated_or_13C Cost_Constraint High Cost a Major Constraint? Deuterated_or_13C->Cost_Constraint Select_Deuterated Select Deuterated IS (e.g., this compound) Cost_Constraint->Select_Deuterated Yes Select_13C Select ¹³C-labeled IS (e.g., ¹³C-Amprenavir) Cost_Constraint->Select_13C No Validate_Performance Validate Performance: - Co-elution - Accuracy - Precision Select_Deuterated->Validate_Performance Select_13C->Validate_Performance

Decision-making process for internal standard selection.

Conclusion

Both this compound and ¹³C-Amprenavir can serve as effective internal standards for the bioanalysis of Amprenavir. The presented data indicates that both can be used to develop methods with acceptable accuracy and precision. However, the inherent advantages of ¹³C-labeling, particularly the reduced risk of chromatographic separation from the analyte, make ¹³C-Amprenavir the technically superior choice for ensuring the highest data quality . The selection of this compound may be a viable and cost-effective alternative, provided that thorough validation is performed to ensure that it adequately tracks the analyte's behavior in the specific matrix and chromatographic conditions of the assay. Ultimately, the decision should be based on a balance of performance requirements, cost, and availability, with a strong emphasis on rigorous method validation.

References

Amprenavir Quantification: A Comparative Analysis of Methods Using Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the antiretroviral drug Amprenavir is crucial for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative overview of LC-MS/MS methods for Amprenavir quantification, focusing on the linearity and sensitivity of assays employing a deuterated internal standard (Amprenavir-d4 or ¹³C₆-Amprenavir) versus those using other, non-deuterated internal standards.

Quantitative Performance Comparison

The performance of an analytical method is determined by several key parameters, including its linearity, correlation coefficient (r²), and lower limit of quantification (LLOQ). The following tables summarize these parameters for different Amprenavir quantification methods, categorized by the type of internal standard used.

Table 1: Amprenavir Quantification Methods Using a Deuterated Internal Standard

Linearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Internal StandardMatrix
30 - 4,000Not specified, but method is described as accurate and precise30¹³C₆-AmprenavirHuman Seminal Plasma

Table 2: Amprenavir Quantification Methods Using Non-Deuterated Internal Standards

Linearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Internal StandardMatrix
50 - 10,000Not specified, but method is described as validated50ReserpineHuman Serum/Plasma
1 - 600>0.991Methyl-indinavirHuman Plasma
0.15 - 1,500>0.9900.15RilpivirineBiological Matrices

From the data presented, it is evident that methods employing non-deuterated internal standards can achieve very low limits of quantification, with one method reaching an LLOQ of 0.15 ng/mL.[1] The linearity of these methods is also excellent, with correlation coefficients greater than 0.99. The method using a deuterated internal standard demonstrates a wider linear range, extending up to 4,000 ng/mL, which can be advantageous for analyzing samples with high concentrations of Amprenavir.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison tables.

Method 1: Amprenavir Quantification with ¹³C₆-Amprenavir Internal Standard [2]

  • Sample Preparation: This method utilizes 100 µL of human seminal plasma. The specific extraction procedure is not detailed in the abstract but is described as a simple and sensitive method.

  • Liquid Chromatography: High-performance liquid chromatography (HPLC) is used for separation.

  • Mass Spectrometry: Tandem mass spectrometry (MS-MS) is employed for detection and quantification.

Method 2: Amprenavir Quantification with Reserpine Internal Standard [3]

  • Sample Preparation: Amprenavir and the internal standard, reserpine, are extracted from serum or plasma using a liquid-liquid extraction method.

  • Liquid Chromatography: Chromatographic separation is achieved using a reversed-phase C18 analytical column. The analysis is completed in less than 5 minutes.

  • Mass Spectrometry: A triple quadrupole LC-MS-MS system is operated in the positive-ion mode, and multiple reaction monitoring (MRM) is used for drug quantification.

Method 3: Amprenavir Quantification with Methyl-indinavir Internal Standard [4][5]

  • Sample Preparation: The drug is extracted from human plasma using a liquid-liquid extraction method with ethyl acetate.

  • Liquid Chromatography: Separation is performed on a reversed-phase Symmetry C18 column (50 mm × 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 0.1% v/v formic acid (90:10 v/v) at a flow rate of 0.7 mL/min.

  • Mass Spectrometry: Detection is carried out using electrospray ionization-tandem mass spectrometry in multiple reaction monitoring mode, monitoring the transitions of m/z 506.2 → 71.0 for Amprenavir and m/z 628 → 421 for methyl-indinavir.[4][5]

Method 4: Amprenavir Quantification with Rilpivirine Internal Standard [1]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate is used for the isolation of Amprenavir and the internal standard.

  • Liquid Chromatography: Chromatographic separation is achieved on a Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 µm) with an isocratic mobile phase of acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30 v/v) at a flow rate of 0.60 mL/min.

  • Mass Spectrometry: A mass spectrometer with an electrospray ionization source is operated in multiple reaction monitoring mode, monitoring the transitions of m/z 506.2 → 89.1 for Amprenavir and m/z 367.1 → 350.1 for rilpivirine.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Amprenavir in biological matrices using LC-MS/MS.

Amprenavir Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linearity) integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for Amprenavir quantification by LC-MS/MS.

Conclusion

Both deuterated and non-deuterated internal standards can be effectively used for the quantification of Amprenavir by LC-MS/MS. The choice of internal standard may depend on the specific requirements of the assay. Deuterated internal standards, which have chemical and physical properties very similar to the analyte, are often considered the ideal choice as they can more accurately account for matrix effects and variations in extraction efficiency and instrument response. However, the data presented here demonstrate that methods using non-deuterated internal standards can also provide excellent linearity and sensitivity. Ultimately, the validation of the analytical method according to regulatory guidelines is essential to ensure its accuracy, precision, and reliability for its intended purpose.

References

Navigating Incurred Sample Reanalysis: A Comparative Guide for Assays Using Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of bioanalytical methods is paramount for the integrity of pharmacokinetic and toxicokinetic studies. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming that a method consistently produces reliable data for authentic study samples. This guide provides a comprehensive comparison of bioanalytical methods for the antiretroviral drug amprenavir, with a focus on the use of its deuterated internal standard, Amprenavir-d4, and outlines the experimental protocols and data interpretation for successful ISR.

Incurred samples, those obtained from subjects in a clinical or non-clinical study, can present a more complex analytical challenge than the quality control (QC) samples prepared by spiking a known concentration of the analyte into a clean matrix. Factors such as the presence of metabolites, protein binding, and unforeseen matrix effects can influence the accuracy and precision of the analytical method. ISR addresses this by reanalyzing a subset of study samples in a separate run on a different day to demonstrate the method's reproducibility under real-world conditions.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic studies to ensure data reliability. The generally accepted criterion for small molecules is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat measurement should be within ±20% of their mean.

The Incurred Sample Reanalysis Workflow

The process of incurred sample reanalysis follows a systematic workflow to ensure a robust assessment of method reproducibility. This involves the careful selection of samples, reanalysis using the validated method, and comparison of the results against predefined acceptance criteria.

ISR_Workflow Incurred Sample Reanalysis (ISR) Workflow cluster_planning Planning cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome cluster_action Action define_sop Define ISR in SOP/Protocol select_samples Select Incurred Samples (10% of total) define_sop->select_samples reanalyze_samples Reanalyze Selected Samples select_samples->reanalyze_samples original_analysis Initial Sample Analysis original_analysis->select_samples calculate_diff Calculate % Difference reanalyze_samples->calculate_diff compare_criteria Compare with Acceptance Criteria calculate_diff->compare_criteria pass_fail ISR Pass/Fail? compare_criteria->pass_fail report_results Report Results pass_fail->report_results Pass investigate Investigate Failure & Document pass_fail->investigate Fail

A generalized workflow for conducting Incurred Sample Reanalysis.

Experimental Protocols for Amprenavir Bioanalysis

The choice of internal standard is a critical factor in the development of a robust bioanalytical method. Deuterated internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response.

Below are detailed experimental protocols for the quantification of amprenavir and its prodrug fosamprenavir using deuterated and non-deuterated internal standards.

Method 1: LC-MS/MS Analysis of Fosamprenavir using Fosthis compound Internal Standard

This method is adapted from a published study for the quantification of fosamprenavir in human plasma.

  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of Fosthis compound internal standard (1 µg/mL).

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 5 minutes.

    • Centrifuge the samples at 4500 rpm for 25 minutes at 5°C.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax C18 (3.5 µm; 50×4.6 mm)

    • Mobile Phase: Isocratic elution with Methanol: 0.1% v/v Formic Acid: Acetonitrile (60:10:30 v/v)

    • Flow Rate: 0.70 mL/min

    • Column Temperature: 30°C

    • Autosampler Temperature: 5°C

    • Total Run Time: 5 minutes

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fosamprenavir: m/z 586.19 → 57.0

      • Fosthis compound: m/z 590.0 → 61.0

Method 2: LC-MS/MS Analysis of Amprenavir using a Non-Deuterated Internal Standard (Methyl-Indinavir)

This method provides an alternative approach using a structural analog as the internal standard.

  • Sample Preparation:

    • To plasma samples, add the internal standard, methyl-indinavir.

    • Perform a liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (3.5 µm, 50 mm x 4.6 mm)

    • Mobile Phase: Isocratic elution with Acetonitrile: 0.1% v/v Formic Acid (90:10 v/v)

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amprenavir: m/z 506.2 → 71.0

      • Methyl-Indinavir: m/z 628.0 → 421.0

Performance Comparison: The Importance of the Internal Standard

While specific ISR data for a method using this compound is not publicly available in the searched literature, the principles of bioanalysis strongly favor the use of a deuterated internal standard. Non-deuterated internal standards, typically structural analogs, may have different extraction recoveries and can be affected differently by matrix effects, potentially leading to less accurate and precise results.

A deuterated internal standard like this compound is expected to co-elute with amprenavir and experience the same degree of ion suppression or enhancement, providing more reliable correction for these matrix effects. This leads to a more robust and reproducible assay, which is directly reflected in the ISR results.

Illustrative Incurred Sample Reanalysis Data

The following table provides an illustrative example of ISR data for a hypothetical bioanalytical method for amprenavir, demonstrating the calculation of percentage difference and the application of the acceptance criteria.

Sample IDOriginal Concentration (ng/mL)Reanalyzed Concentration (ng/mL)Mean Concentration (ng/mL)% DifferencePass/Fail
ISR-001152.3145.8149.05-4.36%Pass
ISR-00287.695.291.48.31%Pass
ISR-003254.1238.9246.5-6.17%Pass
ISR-00445.255.850.520.99%Fail
ISR-005189.7175.4182.55-7.83%Pass
ISR-006312.5299.8306.15-4.15%Pass
ISR-00776.988.182.513.58%Pass
ISR-008123.4115.9119.65-6.27%Pass
ISR-009288.0315.2301.69.02%Pass
ISR-01063.758.961.3-7.83%Pass

Calculation of Percentage Difference:

The percentage difference is calculated using the following formula:

Acceptance Criteria Evaluation:

In this illustrative dataset of 10 samples, 9 out of 10 (90%) have a percentage difference within ±20%. Since this is greater than the required 67%, the incurred sample reanalysis for this batch would be considered successful.

Conclusion

The Gold Standard in Bioanalysis: A Comparative Guide to Amprenavir-d4 Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of the antiretroviral drug Amprenavir, the choice of analytical methodology is paramount. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, Amprenavir-d4, against those employing non-deuterated alternatives. Supported by experimental data, this document elucidates the superior performance of stable isotope-labeled internal standards in achieving reliable and reproducible results.

In the realm of quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial to correct for variations that can occur during sample preparation and analysis. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because they are chemically almost identical to the analyte, differing only in mass. This near-identical nature ensures they behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography. This ensures that both the analyte and the internal standard are subjected to the same matrix effects, which are a common source of variability in bioanalytical assays. Non-deuterated internal standards, typically structural analogs of the analyte, may have different retention times and ionization efficiencies, leading to less effective compensation for these effects and potentially compromising the accuracy and precision of the results.

The following table summarizes the performance of various bioanalytical methods for the quantification of Amprenavir and its prodrug Fosamprenavir, highlighting the accuracy and precision achieved with different types of internal standards.

AnalyteInternal StandardMethodMatrixAccuracy (% Bias or % Recovery)Precision (% RSD or % CV)Reference
Amprenavir¹³C₆-Amprenavir (SIL)HPLC-MS/MSHuman Seminal PlasmaBias ≤ 7.2%Within- and between-day RSDs ≤ 4.2%[1]
Amprenavir[²H₄]-Amprenavir (SIL)LC-MS/MSHuman PlasmaNot explicitly stated, but part of a validated multi-analyte methodOverall CV for Darunavir (another PI) at LLOQ was 15.6%[2]
FosamprenavirFosthis compound (SIL)LC-ESI-MS/MSHuman PlasmaIntra-day and inter-day accuracy within specified limitsIntra-day and inter-day RSD < 6.30%[3]
AmprenavirMethyl-indinavir (Non-deuterated)LC-ESI-MS/MSHuman PlasmaInter-day and intra-day accuracy values were <8.5%Inter-day and intra-day RSD values were <8.5%[4]
AmprenavirReserpine (Non-deuterated)LC-MS/MSHuman Serum/PlasmaAverage accuracy: 96.0% to 103.0%Intra-day RSD: 5.3% to 6.1%; Inter-day RSD: 4.7% to 6.2%

SIL: Stable Isotope Labeled; RSD: Relative Standard Deviation; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification.

As the data suggests, methods employing stable isotope-labeled internal standards, such as ¹³C₆-Amprenavir and Fosthis compound, consistently demonstrate high levels of accuracy and precision. While methods with non-deuterated internal standards can also be validated to meet regulatory requirements, the use of a deuterated internal standard generally provides a higher degree of confidence in the results by more effectively compensating for analytical variability.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Amprenavir using both deuterated and non-deuterated internal standards.

Method 1: LC-MS/MS with Deuterated Internal Standard (this compound or similar)

This protocol is a generalized representation based on common practices for bioanalytical methods using stable isotope-labeled internal standards.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Vortex briefly to mix.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) for extraction.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at high speed (e.g., 4500 rpm) for 10-25 minutes at 5°C to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Transfer to an autosampler vial for injection into the LC-MS/MS system.[3]

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax C18, 50 x 4.6 mm, 3.5 µm) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). A typical mobile phase could be a ratio of 60:10:30 (v/v/v) of methanol, 0.1% formic acid, and acetonitrile.[3]

  • Flow Rate: Typically around 0.7 mL/min.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Amprenavir: m/z 506.2 → 71.0[4]

    • Fosamprenavir (as an example for a related compound): m/z 586.19 → 57.0[3]

    • Fosthis compound (IS): m/z 590.2 → 61.0[3]

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (e.g., Methyl-indinavir)

This protocol is based on a published method for the quantification of Amprenavir using a structural analog as the internal standard.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of plasma, add 50 µL of the methyl-indinavir internal standard working solution (1 µg/mL).

  • Sonicate for 15 seconds.

  • Add 500 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness in a lyophilizer.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.[4]

2. LC-MS/MS Conditions:

  • Chromatographic Column: Symmetry C18 (50 mm × 4.6 mm, 3.5 μm).[4]

  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% v/v formic acid in a 90:10 v/v ratio.[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Mass Spectrometry: Triple quadrupole mass spectrometer in MRM mode with ESI+.

  • MRM Transitions:

    • Amprenavir: m/z 506.2 → 71.0[4]

    • Methyl-indinavir (IS): m/z 628 → 421[4]

Visualizing the Workflow and Logic

To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Final Amprenavir Concentration Calibration_Curve->Final_Concentration

Caption: Bioanalytical workflow for Amprenavir quantification.

Internal_Standard_Logic cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_Variable Variable Analyte Signal (due to matrix effects, etc.) Inaccurate_Quantification Inaccurate Quantification Analyte_Signal_Variable->Inaccurate_Quantification Leads to Analyte_Signal Analyte Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal Internal Standard Signal IS_Signal->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Normalizes for variability, leading to Variability Analytical Variability (e.g., Matrix Effects, Extraction Loss) Variability->Analyte_Signal_Variable Variability->Analyte_Signal Variability->IS_Signal Affects both similarly

Caption: Logic of using a deuterated internal standard.

References

A Comparative Guide to the Quantitative Analysis of Amprenavir: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comparative analysis of methodologies for the quantification of Amprenavir, a protease inhibitor used in the treatment of HIV, with a focus on the impact of using an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of an internal standard (IS) is a widely accepted practice in bioanalytical method development to ensure accuracy and precision. An IS helps to correct for variations that can occur during sample preparation and analysis. This guide will explore the practical implications of this choice by presenting data from a validated LC-MS/MS method for Amprenavir utilizing an internal standard and comparing it to a hypothetical scenario without an internal standard.

The Role of the Internal Standard in Bioanalysis

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality control samples, and unknown study samples. Its primary purpose is to compensate for variability in the analytical process, such as:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Injection Volume: Inconsistencies in the volume of sample introduced into the analytical instrument.

  • Instrumental Analysis: Fluctuations in the instrument's response over time, including variations in ionization efficiency in mass spectrometry.

By normalizing the response of the analyte to the response of the internal standard, the ratio of the two responses is used for quantification. This approach is designed to improve the accuracy and precision of the results.

Experimental Protocols

Herein, we detail a representative experimental protocol for the quantification of Amprenavir in human plasma using LC-MS/MS with an internal standard. A corresponding hypothetical protocol without an internal standard is also presented for comparative purposes.

Method 1: Amprenavir Quantification with an Internal Standard (LC-MS/MS)

This method is based on established and validated procedures for the bioanalysis of Amprenavir.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Rilpivirine at 1 µg/mL).
  • Vortex mix for 30 seconds.
  • Add 5 mL of ethyl acetate and vortex for 2 minutes for protein precipitation and extraction.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 250 µL of the mobile phase.
  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% formic acid in water, and methanol (60:10:30, v/v/v).[1]
  • Flow Rate: 0.60 mL/min.[1]
  • Column Temperature: 35°C.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Amprenavir: m/z 506.2 → 89.1.[1]
  • Rilpivirine (IS): m/z 367.1 → 350.1.[1]

Method 2: Amprenavir Quantification without an Internal Standard (External Standard Calibration)

This hypothetical method follows the same sample preparation and analysis steps as Method 1, but without the addition of an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add 50 µL of a blank solution (e.g., mobile phase).
  • Follow the same extraction, evaporation, and reconstitution steps as in Method 1.

2. Chromatographic and Mass Spectrometric Conditions:

  • Identical to Method 1.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of the two methods. The data for the method with an internal standard is derived from published validation studies. The data for the method without an internal standard is hypothetical and represents the anticipated decrease in performance.

Table 1: Linearity and Range

ParameterWith Internal StandardWithout Internal Standard (Hypothetical)
Calibration Range0.15 - 1500 ng/mL[1]0.15 - 1500 ng/mL
Correlation Coefficient (r²)> 0.99[1]Potentially < 0.99
Calibration ModelLinear, weighted (1/x²)Linear

Table 2: Accuracy and Precision

Quality Control SampleWith Internal StandardWithout Internal Standard (Hypothetical)
Intra-day Precision (%RSD)
LQC (Low)< 4.21%[1]> 15%
MQC (Medium)< 4.21%[1]> 15%
HQC (High)< 4.21%[1]> 15%
Inter-day Precision (%RSD)
LQC (Low)< 4.21%[1]> 15%
MQC (Medium)< 4.21%[1]> 15%
HQC (High)< 4.21%[1]> 15%
Accuracy (% Bias)
LQC (Low)Within ± 15%Potentially > ± 15%
MQC (Medium)Within ± 15%Potentially > ± 15%
HQC (High)Within ± 15%Potentially > ± 15%

Table 3: Recovery

Quality Control SampleWith Internal StandardWithout Internal Standard (Hypothetical)
Extraction Recovery
LQC (Low)92.9%[1]Inconsistent, high variability
MQC (Medium)95.1%[1]Inconsistent, high variability
HQC (High)96.4%[1]Inconsistent, high variability

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of Amprenavir with and without an internal standard.

cluster_0 Workflow with Internal Standard plasma_is Plasma Sample add_is Add Internal Standard plasma_is->add_is extract_is Liquid-Liquid Extraction add_is->extract_is evap_is Evaporation extract_is->evap_is reconstitute_is Reconstitution evap_is->reconstitute_is inject_is LC-MS/MS Analysis reconstitute_is->inject_is quant_is Quantification (Analyte/IS Ratio) inject_is->quant_is

Caption: Experimental workflow with an internal standard.

cluster_1 Workflow without Internal Standard plasma_ext Plasma Sample extract_ext Liquid-Liquid Extraction plasma_ext->extract_ext evap_ext Evaporation extract_ext->evap_ext reconstitute_ext Reconstitution evap_ext->reconstitute_ext inject_ext LC-MS/MS Analysis reconstitute_ext->inject_ext quant_ext Quantification (External Standard) inject_ext->quant_ext

Caption: Experimental workflow without an internal standard.

Conclusion

The data and workflows presented in this guide highlight the significant advantages of using an internal standard for the quantification of Amprenavir in biological matrices. The use of an internal standard is crucial for achieving the high levels of accuracy, precision, and reliability required in regulated bioanalysis. While it is possible to perform quantitative analysis using an external standard calibration, the method is more susceptible to errors at various stages of the analytical process, leading to less reliable data. For robust and defensible results in drug development and clinical research, the incorporation of a suitable internal standard is strongly recommended.

References

A Comparative Guide to Bioanalytical Methods for Amprenavir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of amprenavir, a protease inhibitor used in the treatment of HIV infection. While no formal inter-laboratory comparison studies were identified, this document synthesizes data from several single-laboratory validation studies to offer an objective comparison of methodologies and performance characteristics. The information presented is intended to assist researchers in selecting and developing appropriate bioanalytical assays for their specific needs.

Experimental Methodologies

The most prevalent analytical technique for the quantification of amprenavir in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity. The following sections detail the common experimental protocols employed in published studies.

Sample Preparation

Effective sample preparation is crucial for removing potential interferences from the biological matrix and ensuring accurate quantification. Liquid-Liquid Extraction (LLE) is a commonly reported technique for the extraction of amprenavir from plasma.

A typical LLE protocol involves:

  • Aliquoting a specific volume of plasma (e.g., 250 µL).

  • Addition of an internal standard (IS) to correct for variability during sample processing and analysis.

  • Extraction of amprenavir and the IS from the plasma using an organic solvent, such as ethyl acetate.

  • Vortexing and centrifugation to separate the organic and aqueous layers.

  • Evaporation of the organic layer to dryness.

  • Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase composition and flow rate are optimized to ensure good peak shape and separation from endogenous plasma components.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive ion mode with Multiple Reaction Monitoring (MRM) is generally used for detection and quantification. Specific precursor-to-product ion transitions for amprenavir and the internal standard provide the necessary selectivity.

Bioanalytical Method Performance Comparison

The following tables summarize the key performance parameters of three distinct LC-MS/MS methods for amprenavir quantification in human plasma, as reported in peer-reviewed publications.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (Susmitha and Menaka, 2019)[1]Method 2 (Bandaru et al., 2022)[2]Method 3 (Chi et al., 2001)[3]
Column Symmetry C18 (50 x 4.6 mm, 3.5 µm)Zorbax C18 (50 x 4.6 mm, 5.0 µm)Reversed-phase C18
Mobile Phase Acetonitrile and 0.1% v/v formic acid (90:10 v/v)Acetonitrile, 0.1% v/v HCOOH in water, and methanol (60:10:30 v/v/v)Not specified
Flow Rate 0.7 mL/min0.60 mL/minNot specified
Internal Standard Methyl-indinavirRilpivirineReserpine
Ionization Mode Positive ESIPositive ESIPositive Ion
MRM Transition (Amprenavir) m/z 506.2 → 71.0m/z 506.2 → 89.1Not specified
MRM Transition (IS) m/z 628.0 → 421.0m/z 367.1 → 350.1Not specified

Table 2: Method Validation Parameters

ParameterMethod 1 (Susmitha and Menaka, 2019)[1]Method 2 (Bandaru et al., 2022)[2]Method 3 (Chi et al., 2001)[3]
Linearity Range 1 - 600 ng/mL0.15 - 1500 ng/mL0.05 - 10.0 µg/mL (50 - 10,000 ng/mL)
Correlation Coefficient (r²) > 0.99> 0.99Not specified
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.15 ng/mL0.05 µg/mL (50 ng/mL)
Intra-day Precision (%RSD) < 8.5%1.86% - 4.21%5.3% - 6.1%
Inter-day Precision (%RSD) < 8.5%1.86% - 4.21%4.7% - 6.2%
Accuracy %RSD < 8.5%-4.43% to 6.15% (relative error)96.0% - 103.0%
Recovery 99.28% - 102.8%92.9% - 96.4%90.8%

Experimental Workflow

The following diagram illustrates a generalized workflow for the bioanalysis of amprenavir in plasma samples using LC-MS/MS, based on the methodologies reviewed.

Amprenavir Bioanalysis Workflow SampleReceipt Sample Receipt and Storage (-70°C) SampleThawing Sample Thawing SampleReceipt->SampleThawing Aliquoting Plasma Aliquoting SampleThawing->Aliquoting IS_Addition Internal Standard Spiking Aliquoting->IS_Addition LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS_Addition->LLE Vortexing Vortexing LLE->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing Reporting Result Reporting DataProcessing->Reporting

Caption: Generalized workflow for amprenavir bioanalysis.

Conclusion

The presented LC-MS/MS methods demonstrate robust and reliable performance for the quantification of amprenavir in human plasma. Key differences between the methods lie in the choice of internal standard, specific mobile phase composition, and the achieved lower limit of quantification. Researchers should select or adapt a method based on the required sensitivity, available instrumentation, and the specific context of their study. The provided data and workflow offer a solid foundation for the development and validation of bioanalytical methods for amprenavir.

References

Validation of Amprenavir-d4 for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of antiretroviral drugs in biological matrices is paramount for clinical research studies. This guide provides a comparative overview of the validation of Amprenavir-d4 as an internal standard in bioanalytical methods, alongside other commonly used internal standards for Amprenavir quantification. The data presented is intended to assist researchers in selecting the most appropriate internal standard and method for their specific study needs.

Performance Comparison of Internal Standards

The selection of a suitable internal standard is critical for the accuracy and precision of LC-MS/MS assays. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for matrix effects and procedural losses. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally preferred as they share a high degree of physicochemical similarity with the analyte.

The following tables summarize the performance characteristics of bioanalytical methods validated for the quantification of Amprenavir using different internal standards.

Table 1: Method Validation Parameters for Amprenavir Quantification using Various Internal Standards

Internal StandardAnalyteBioanalytical MethodLinearity Range (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
Fosthis compound *FosamprenavirLC-ESI-MS/MS4.0 - 1600.0Within ±15%< 6.30%[1]
¹³C₆-Amprenavir AmprenavirHPLC-MS/MS30 - 4,000≤ 7.2%≤ 4.2%[2]
Methyl-indinavir AmprenavirLC-ESI-MS/MS1 - 600Within ±15%< 8.5%[3]
Rilpivirine AmprenavirLC-MS/MS0.15 - 1500Within ±15%< 4.21%[4]
Reserpine AmprenavirLC-MS/MS50 - 10,00096.0% - 103.0%4.7% - 6.2%[5]

Note: Fosamprenavir is a prodrug of Amprenavir. Data for Fosthis compound is presented as a close structural analog to this compound.

Table 2: Recovery and Matrix Effect

Internal StandardAnalyteRecovery (%)Matrix Effect (% CV)Reference
Fosthis compound *Fosamprenavir89.65% - 95.61%1.33% - 5.59%[1]
Methyl-indinavir Amprenavir99.28% - 102.8%Not Reported[3]
Rilpivirine Amprenavir92.9% - 96.4%Not Reported[4]
Reserpine Amprenavir90.8%Not Reported[5]

Note: Fosamprenavir is a prodrug of Amprenavir. Data for Fosthis compound is presented as a close structural analog to this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols from studies utilizing different internal standards for Amprenavir quantification.

Method Using Fosthis compound (as a proxy for this compound)
  • Sample Preparation: To 200 µL of plasma, 50 µL of Fosthis compound internal standard (1 µg/mL) was added. The sample was sonicated for 15 seconds, followed by the addition of 500 µL of ethyl acetate. The mixture was vortexed for five minutes and then centrifuged at 4500 rpm for 25 minutes at 5°C. The organic layer was separated and dried. The residue was reconstituted in 500 µL of the mobile phase for LC-MS/MS analysis.[1]

  • Chromatographic Conditions:

    • Column: Zorbax C18 (50 x 4.6 mm, 3.5 µm)[1]

    • Mobile Phase: Isocratic elution with methanol, 0.1% v/v formic acid in water, and acetonitrile (60:10:30 v/v/v)[1]

    • Flow Rate: 0.70 mL/min[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode[1]

    • Detection: Multiple Reaction Monitoring (MRM)[1]

    • Transitions: Fosamprenavir: m/z 586.19 → 57.0; Fosthis compound: m/z 590.2 → 61.0[1]

Method Using ¹³C₆-Amprenavir
  • Sample Preparation: Specific details on the extraction procedure were not provided in the abstract. The method utilized 100 µL of seminal plasma.[2]

  • Chromatographic Conditions: HPLC-MS/MS was used. Further details were not available in the abstract.[2]

  • Mass Spectrometry: Tandem mass spectrometry was employed for detection.[2]

Method Using Methyl-indinavir
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.[3]

  • Chromatographic Conditions:

    • Column: Symmetry C18 (50 mm × 4.6 mm, 3.5 µm)[3]

    • Mobile Phase: Isocratic elution with acetonitrile and 0.1% v/v formic acid in water (90:10 v/v)[3]

    • Flow Rate: 0.7 mL/min[3]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI)[3]

    • Detection: Multiple Reaction Monitoring (MRM)[3]

    • Transitions: Amprenavir: m/z 506.2 → 71.0; Methyl-indinavir: m/z 628 → 421[3]

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Amprenavir using an internal standard.

Bioanalytical_Method_Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection Chromatography->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Stability Stability Detection->Stability Recovery Recovery Detection->Recovery

Caption: Bioanalytical method validation workflow for Amprenavir.

Conclusion

The validation data presented demonstrates that reliable and accurate methods for the quantification of Amprenavir in biological matrices can be developed using various internal standards. While stable isotope-labeled internal standards like ¹³C₆-Amprenavir and by extension, this compound, are theoretically superior due to their high similarity to the analyte, other structural analogs like methyl-indinavir and rilpivirine have also been successfully employed. The choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, cost, and commercial availability. Researchers should carefully validate their chosen method in accordance with regulatory guidelines to ensure data integrity in clinical research.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Amprenavir-d4, a deuterated internal standard for the HIV protease inhibitor, Amprenavir. Given its classification as a compound suspected of causing cancer and damaging fertility, strict adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a potent pharmaceutical compound with significant health risks. The Safety Data Sheet (SDS) indicates it is suspected of causing cancer and reproductive harm, and is harmful to aquatic life.[1] Therefore, a comprehensive approach to personal protection is non-negotiable. All personnel handling this compound must be trained on the potential hazards and the correct use of PPE.

The following table summarizes the required PPE for various stages of handling this compound:

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Dedicated, disposable lab coat or gown with tight-fitting cuffs- Double gloves (nitrile)- Chemical splash goggles and a face shield- N95 respirator or higher
Solution Preparation and Handling - Dedicated, disposable lab coat or gown with tight-fitting cuffs- Double gloves (nitrile)- Chemical splash goggles
General Laboratory Operations - Lab coat- Single pair of nitrile gloves- Safety glasses
Spill Cleanup - Disposable coveralls- Double gloves (nitrile)- Chemical splash goggles and a face shield- N95 respirator or higher- Disposable shoe covers
Waste Disposal - Lab coat or gown- Double gloves (nitrile)- Chemical splash goggles

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for handling this compound from receipt to disposal.

prep_area Designate a Controlled Area gather_ppe Assemble Required PPE prep_waste Prepare Labeled Waste Containers weighing Weighing in a Vented Enclosure prep_waste->weighing dissolving Solution Preparation experiment Conduct Experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Waste remove_ppe Properly Doff and Dispose of PPE hand_wash Wash Hands Thoroughly

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.